L-Proline-13C5
Description
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
120.094 g/mol |
IUPAC Name |
(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
ONIBWKKTOPOVIA-JRGPAWSWSA-N |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H](N[13CH2]1)[13C](=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Proline-13C5 and its role in metabolic research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-Proline-13C5, a stable isotope-labeled amino acid, and its critical role as a tracer in metabolic research. This document details its properties, experimental applications, and the metabolic and signaling pathways it helps to elucidate.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-proline where all five carbon atoms are substituted with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of proline's metabolic fate within biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in metabolic research include its use as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of metabolites.[1][2]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | ¹³C₅H₉NO₂ | [2] |
| Molecular Weight | 120.09 g/mol | [2] |
| CAS Number | 201740-83-2 | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Storage | Store refrigerated (+2°C to +8°C), protected from light |
Role in Metabolic Research
This compound is a powerful tool for investigating the complexities of proline metabolism, which is deeply integrated with central carbon metabolism and plays a significant role in various physiological and pathological processes, including collagen synthesis, redox balance, and cancer metabolism.
Tracing Proline Metabolism
By introducing this compound into a biological system, researchers can trace the labeled carbon backbone as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, a technique known as metabolic flux analysis.
The major metabolic pathways of proline that can be traced using this compound include:
-
Proline Catabolism: The conversion of proline to glutamate via the intermediate Δ¹-pyrroline-5-carboxylate (P5C). This process is catalyzed by proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).
-
Proline Biosynthesis: The synthesis of proline from glutamate, a reversible pathway involving the enzyme P5C reductase (PYCR).
-
Collagen Synthesis: Proline is a major constituent of collagen, where it is often hydroxylated to form hydroxyproline. This compound can be used to measure the rate of new collagen synthesis.
-
TCA Cycle Anaplerosis: The carbon skeleton of proline can enter the tricarboxylic acid (TCA) cycle via its conversion to α-ketoglutarate, an important anaplerotic pathway.
Proline Metabolism Signaling Pathways
Proline metabolism is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and stress responses. This compound can be employed to study how metabolic fluxes through proline pathways are altered in response to signaling cues or, conversely, how proline metabolism itself influences signaling.
Key signaling pathways influenced by proline metabolism include:
-
mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is sensitive to amino acid availability. Proline has been shown to activate mTORC1 signaling.
-
p53 Signaling: The tumor suppressor p53 can induce the expression of PRODH, linking proline catabolism to the regulation of apoptosis and cellular stress responses.
-
Hypoxia-Inducible Factor (HIF) Signaling: Proline and its hydroxylated form, hydroxyproline, are involved in the regulation of HIF-1α stability, a key transcription factor in the cellular response to hypoxia.
Quantitative Data from this compound Tracer Experiments
The following table summarizes quantitative data from a study that utilized ¹³C₅,¹⁵N₁-Proline to assess the efficiency of stable isotope labeling of 4-hydroxyproline (4-Hyp) in collagen produced by human embryonic lung (HEL) fibroblasts. This data highlights how experimental conditions can influence tracer incorporation.
| ¹³C₅,¹⁵N₁-Proline Concentration (mg/L) | Glutamine in Medium | Labeling Efficiency of 4-Hyp (%) (Days 1-4) | Labeling Efficiency of 4-Hyp (%) (Days 4-7) |
| 50 | Present | ~55 | ~65 |
| 200 | Present | ~75 | ~85 |
| 350 | Present | ~80 | ~90 |
| 50 | Absent | ~70 | ~80 |
| 200 | Absent | ~85 | ~95 |
| 350 | Absent | ~90 | >95 |
Data adapted from "Stable Isotope-Labeled Collagen: A Novel and Versatile Tool for Quantitative Collagen Analyses Using Mass Spectrometry"
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using this compound in mammalian cell culture, followed by mass spectrometry-based analysis.
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a specific cell line of interest) in standard growth medium and culture until they reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare a labeling medium by supplementing a proline-free base medium (e.g., DMEM, RPMI-1640) with this compound at a concentration typically ranging from the physiological concentration of proline up to several hundred mg/L. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a specific duration to allow for the incorporation of the labeled proline into cellular metabolites and proteins. The labeling time can range from minutes to several days, depending on the turnover rate of the pathways being investigated.
Sample Preparation for Mass Spectrometry
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Protein Hydrolysis (for collagen analysis):
-
After metabolite extraction, the protein pellet can be hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release individual amino acids.
-
The hydrolysate is then dried and resuspended for analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (quadrupole time-of-flight) or Orbitrap instrument, coupled with liquid chromatography (LC) is typically used for the analysis of labeled metabolites.
-
Chromatography: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like amino acids.
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of proline and its downstream metabolites (e.g., glutamate, hydroxyproline).
-
The mass shift of +5 for fully labeled proline (compared to the unlabeled M+0) and the corresponding shifts in its metabolites are monitored.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of this compound to its synthesis.
-
Visualizations
Metabolic Pathway of L-Proline
Caption: Metabolic fate of L-Proline-¹³C₅ in the cell.
Experimental Workflow for this compound Tracer Analysis
Caption: A typical experimental workflow for ¹³C tracer studies.
Proline Metabolism and its Interaction with mTOR and p53 Signaling
Caption: Interaction of proline metabolism with mTOR and p53 signaling.
References
L-Proline-13C5 as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Proline-13C5, a stable isotope-labeled amino acid, and its application as a tracer in metabolic research and drug development. By tracing the metabolic fate of this compound, researchers can gain valuable insights into cellular metabolism, identify metabolic bottlenecks, and understand the mechanism of action of therapeutic agents.
Core Principles of this compound as a Tracer
This compound is a form of L-proline where all five carbon atoms have been replaced with the heavy isotope, carbon-13.[1][2] This isotopic labeling makes it distinguishable from the naturally abundant L-proline containing carbon-12. When introduced into a biological system, this compound participates in the same biochemical reactions as its unlabeled counterpart.[3] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the incorporation of 13C into downstream metabolites, providing a dynamic view of proline metabolism.[1][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions.
The choice of tracer is a critical aspect of experimental design in 13C-MFA, as it significantly influences the precision and accuracy of flux estimations. This compound is particularly useful for studying pathways involving proline, such as collagen synthesis, the urea cycle, and the tricarboxylic acid (TCA) cycle.
Key Applications in Research and Drug Development
The use of stable isotope tracers like this compound is integral to various stages of research and drug development:
-
Metabolic Pathway Elucidation: Tracing the flow of 13C from this compound helps to confirm known metabolic pathways and discover new ones.
-
Target Engagement and Pharmacodynamics: By observing changes in proline metabolism upon drug treatment, researchers can assess the engagement of a drug with its intended target and understand its downstream effects.
-
Disease Research: Alterations in proline metabolism are associated with various diseases, including cancer and metabolic disorders. This compound can be used to study these alterations and identify potential therapeutic targets.
-
Toxicology Studies: Isotope tracers can help in understanding the metabolic basis of drug toxicity.
Experimental Workflow for this compound Tracer Studies
A typical experimental workflow for a tracer study using this compound involves several key steps. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for a metabolic tracer study using this compound.
Proline Metabolism and Key Signaling Pathways
L-proline is a non-essential amino acid with diverse roles in cellular processes. The following diagram depicts the central metabolic pathways involving proline.
Caption: Central metabolic pathways involving L-proline.
Quantitative Data from this compound Tracer Studies
The primary output of a tracer experiment is the measurement of isotope labeling in various metabolites. This data can be used to calculate metabolic fluxes. The following table provides a hypothetical example of labeling data obtained from a cell culture experiment using this compound.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Proline | M+0 | 5 |
| M+5 | 95 | |
| Glutamate | M+0 | 40 |
| M+5 | 60 | |
| α-Ketoglutarate | M+0 | 70 |
| M+5 | 30 | |
| Citrulline | M+0 | 85 |
| M+5 | 15 |
Table 1: Hypothetical Isotopologue Distribution Data. This table shows the percentage of the metabolite pool that contains zero (M+0) or five (M+5) 13C atoms derived from this compound.
Detailed Experimental Protocols
A successful tracer experiment relies on meticulous and well-designed protocols. Below are generalized methodologies for key experimental stages.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The standard medium should lack unlabeled proline to maximize tracer incorporation.
-
Labeling: Replace the standard medium with the this compound containing medium and incubate for a predetermined time. The labeling duration depends on the metabolic pathway of interest and the turnover rate of the target metabolites.
Sample Preparation for Mass Spectrometry
-
Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold saline or quenching solution.
-
Metabolite Extraction: Extract metabolites using a solvent system, commonly a mixture of methanol, acetonitrile, and water. The choice of solvent depends on the polarity of the target metabolites.
-
Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites are often derivatized to increase their volatility.
Mass Spectrometry Analysis
-
Instrumentation: Utilize either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of labeled metabolites. High-resolution mass spectrometers are often preferred for their ability to resolve isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum or using selected ion monitoring (SIM) for targeted analysis.
-
Data Analysis: Process the raw data to identify peaks, calculate peak areas, and determine the fractional abundance of different isotopologues for each metabolite.
Logical Relationships in Data Interpretation
The interpretation of tracer data requires a logical framework to connect the observed labeling patterns to the underlying metabolic fluxes.
Caption: Logical flow from raw data to biological interpretation in a 13C tracer study.
By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound as a powerful tool to investigate cellular metabolism and accelerate drug discovery and development.
References
L-Proline-¹³C₅: A Technical Guide to its Applications in Foundational Biological Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of L-Proline-¹³C₅, a stable isotope-labeled amino acid, in advancing our understanding of fundamental biological processes. Through its use as a tracer in metabolic labeling, a probe in structural biology, and a quantifier in metabolic flux analysis, L-Proline-¹³C₅ offers a powerful tool for researchers in academia and the pharmaceutical industry. This document provides an overview of its core applications, detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Enhancing Accuracy in Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. However, a significant challenge in SILAC experiments is the metabolic conversion of isotopically labeled arginine to proline, which can lead to inaccurate protein quantification.[1][2][3][4] Supplementing SILAC media with unlabeled L-proline has been shown to effectively and completely prevent this conversion, thereby ensuring the integrity of quantitative proteomic data.[1] While unlabeled proline is used to prevent this artifact, the principle underscores the importance of controlling proline metabolism in these experiments. L-Proline-¹³C₅ can be used in SILAC experiments to directly quantify proline-containing proteins and study their dynamics.
The Arginine-to-Proline Conversion Problem
In many cell lines, exogenously supplied heavy-labeled arginine (e.g., ¹³C₆-Arginine) can be metabolized into heavy-labeled proline. This newly synthesized heavy proline is then incorporated into proteins, leading to a split of the isotopic label between arginine and proline residues in newly synthesized proteins. This division of the heavy peptide ion signal results in an underestimation of the abundance of heavy-labeled, proline-containing tryptic peptides during mass spectrometry analysis, compromising the accuracy of protein quantification.
Experimental Protocol: Proline Supplementation in SILAC
To mitigate the arginine-to-proline conversion, supplementation of SILAC media with L-proline is a standard and effective practice. The following protocol, adapted from established methods, outlines this procedure.
Objective: To prevent the metabolic conversion of isotopic arginine to proline in SILAC experiments.
Materials:
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) lacking L-arginine, L-lysine, and L-proline.
-
Dialyzed fetal bovine serum (dFBS).
-
"Light" L-arginine and L-lysine.
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
L-proline (unlabeled).
-
Cell line of interest (e.g., HeLa, embryonic stem cells).
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base DMEM with either light or heavy isotopes of arginine and lysine to their normal physiological concentrations.
-
Proline Supplementation: To both "light" and "heavy" media, add L-proline to a final concentration of at least 200 mg/L. This concentration has been shown to be effective in preventing the conversion.
-
Cell Culture: Culture the two cell populations in their respective "light" and "heavy" proline-supplemented SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis and Protein Harvest: Harvest both cell populations, lyse the cells, and determine protein concentration.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion and Mass Spectrometry: Proceed with standard downstream proteomics workflows, including in-solution or in-gel digestion (typically with trypsin), followed by LC-MS/MS analysis.
-
Data Analysis: Analyze the mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins based on the intensity ratios of light and heavy peptide pairs. The absence of unexpected heavy proline-containing peptides will confirm the prevention of the conversion artifact.
Quantitative Data: Titration of Proline to Prevent Arginine Conversion
The following table summarizes the quantitative results from a study that titrated L-proline into SILAC media to determine the optimal concentration for preventing the conversion of ¹³C₆-arginine to labeled proline in HeLa cells. The data shows the relative intensity of the converted proline peptide ion at different proline concentrations.
| L-Proline Concentration (mg/L) | Relative Intensity of Converted Proline Peptide Ion |
| 0 | 1.00 |
| 50 | 0.45 |
| 100 | 0.15 |
| 200 | Not Detectable |
| 400 | Not Detectable |
| 800 | Not Detectable |
Data adapted from Bendall et al., Molecular & Cellular Proteomics, 2008. As the table indicates, a concentration of 200 mg/L of L-proline was sufficient to render the converted proline peptide undetectable.
Tracing Metabolic Pathways with ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By providing cells with a ¹³C-labeled substrate, such as L-Proline-¹³C₅, researchers can trace the path of the carbon atoms through the metabolic network. This allows for the elucidation of pathway activity, identification of metabolic bottlenecks, and understanding of cellular responses to various stimuli.
L-Proline-¹³C₅ as a Tracer for Central Carbon Metabolism
L-Proline can be catabolized to glutamate, which is then converted to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. By using L-Proline-¹³C₅ as a tracer, the labeled carbons can be followed into the TCA cycle and other connected pathways, providing insights into proline's contribution to cellular energy metabolism and biosynthesis.
Experimental Protocol: ¹³C-MFA with L-Proline-¹³C₅
The following is a generalized protocol for a ¹³C-MFA experiment using L-Proline-¹³C₅.
Objective: To quantify the metabolic flux of proline into the TCA cycle.
Materials:
-
Cell culture medium deficient in proline.
-
L-Proline-¹³C₅ (uniformly labeled).
-
Cell line of interest.
-
Metabolite extraction buffers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Cell Culture: Culture cells in a proline-free medium supplemented with a known concentration of L-Proline-¹³C₅.
-
Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doublings.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites from the cells.
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites, particularly TCA cycle intermediates like α-ketoglutarate, using GC-MS or LC-MS.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of the cell's central carbon metabolism. This will provide quantitative flux values for the reactions involved in proline catabolism and the TCA cycle.
Quantitative Data: Proline Contribution to TCA Cycle
The table below presents example data from a study that used [U-¹³C₅]proline to trace its entry into the TCA cycle in HL-60 cells. The data shows the fraction of α-ketoglutarate (aKG) that is fully labeled (M+5), indicating its direct origin from proline.
| Cell State | M+5 Fraction of α-ketoglutarate from [U-¹³C₅]proline (%) |
| Undifferentiated HL-60 | 0.1 |
| Differentiated HL-60 | 1.5 |
| LPS-stimulated dHL-60 | 3.2 |
Data adapted from Taniguchi et al., 2024. This data demonstrates an increased reliance on proline as a carbon source for the TCA cycle upon differentiation and immune stimulation.
Probing Protein Structure and Dynamics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. For proteins larger than approximately 10 kDa, isotopic labeling with ¹³C and ¹⁵N is essential to resolve spectral overlap and enable structure determination. L-Proline-¹³C₅ is used to introduce isotopic labels specifically at proline residues, which is particularly useful for assigning proline signals and studying their role in protein structure and function.
The Unique Role of Proline in Protein Structure
Proline's unique cyclic side chain imparts significant conformational rigidity and restricts the phi (φ) dihedral angle of the polypeptide backbone. This often leads to proline residues being found in turns and loops of protein structures, where they can induce kinks in the polypeptide chain. They are also key components of collagen, contributing to its triple-helical structure. Studying the conformation and dynamics of proline residues is therefore crucial for understanding protein folding, stability, and function.
Experimental Protocol: Protein Structure Determination with ¹³C-labeled Proline
The following is a generalized workflow for using L-Proline-¹³C₅ in NMR-based protein structure studies.
Objective: To determine the structure of a protein with a focus on proline-rich regions.
Materials:
-
Expression system for the protein of interest (e.g., E. coli).
-
Minimal media for isotopic labeling.
-
L-Proline-¹³C₅ and other ¹³C and ¹⁵N-labeled nutrients as required.
-
NMR spectrometer.
Procedure:
-
Protein Expression and Labeling: Express the protein of interest in a minimal medium containing L-Proline-¹³C₅ as the sole source of proline. Other amino acids can be either unlabeled or uniformly ¹³C/¹⁵N-labeled, depending on the experimental design.
-
Protein Purification: Purify the isotopically labeled protein to homogeneity.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances of the protein. Specific experiments can be used to correlate the resonances of proline residues.
-
Structure Calculation: Use the assigned chemical shifts and Nuclear Overhauser Effect (NOE) distance restraints to calculate the three-dimensional structure of the protein.
-
Structure Validation: Validate the quality of the calculated structure using various statistical and stereochemical checks.
Quantitative Data: Chemical Shift Perturbations upon Ligand Binding
NMR can be used to quantitatively study protein-ligand interactions. The binding of a ligand to a ¹³C-labeled protein can cause changes in the chemical shifts of the amino acid residues at the binding site. The magnitude of these chemical shift perturbations (CSPs) can be used to determine the binding affinity (Kd) and map the binding interface.
The table below illustrates hypothetical quantitative data that could be obtained from an NMR titration experiment where a ligand is added to a protein labeled with L-Proline-¹³C₅.
| Proline Residue | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (Δδ, ppm) |
| Pro25 | 132.4 | 132.5 | 0.1 |
| Pro47 | 131.8 | 133.2 | 1.4 |
| Pro89 | 133.1 | 133.1 | 0.0 |
| Pro112 | 132.9 | 134.5 | 1.6 |
In this example, Pro47 and Pro112 show significant chemical shift perturbations, suggesting they are located at or near the ligand-binding site.
Investigating Collagen Synthesis and Proline Metabolism
Collagen is the most abundant protein in mammals and is characterized by its unique triple-helical structure, which is rich in glycine and proline residues. Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix. L-Proline-¹³C₅ is an invaluable tool for studying the dynamics of collagen synthesis and the metabolic pathways that supply proline for this process.
Proline Biosynthesis and its Role in Collagen Production
Proline can be synthesized from glutamate via a pathway involving the intermediate pyrroline-5-carboxylate (P5C). The availability of proline is a key factor in the rate of collagen synthesis. By using L-Glutamate-¹³C₅ and tracing the label to proline, researchers can study the flux through the de novo proline biosynthesis pathway and its contribution to the collagen precursor pool. Conversely, using L-Proline-¹³C₅ allows for the direct tracking of proline incorporation into collagen and its subsequent post-translational modification to hydroxyproline.
Conclusion
L-Proline-¹³C₅ is a versatile and powerful tool for foundational biological studies. Its applications span from ensuring the accuracy of quantitative proteomics to elucidating the intricacies of metabolic pathways and protein structures. For researchers and drug development professionals, understanding and utilizing L-Proline-¹³C₅ in their experimental designs can lead to more precise and insightful data, ultimately accelerating the pace of discovery. This guide provides a solid foundation for incorporating this valuable stable isotope into a wide range of biological research.
References
The Significance of 13C Labeling in Proline for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has emerged as a powerful and indispensable tool in modern biological and biomedical research. Among the various stable isotopes utilized, carbon-13 (¹³C) has gained prominence for its ability to trace the metabolic fate of molecules within complex biological systems. This guide focuses on the significance of ¹³C labeling in the amino acid proline, a molecule central to numerous physiological and pathological processes. By replacing the naturally abundant ¹²C with ¹³C, researchers can meticulously track the journey of proline and its metabolites, thereby unraveling intricate cellular mechanisms. This technique provides invaluable insights into metabolic pathways, protein synthesis and turnover, and the underlying dysregulation in various diseases, including cancer and fibrotic disorders. This guide will provide an in-depth overview of the applications of ¹³C-labeled proline, detailed experimental protocols, and the interpretation of the generated data, empowering researchers to leverage this technology for groundbreaking discoveries.
Core Applications of ¹³C-Labeled Proline
The versatility of ¹³C-labeled proline allows its application across a wide spectrum of research areas:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a cell. By introducing ¹³C-labeled proline, researchers can trace its conversion into various downstream metabolites, such as glutamate and intermediates of the tricarboxylic acid (TCA) cycle. This allows for the precise mapping of metabolic pathways and the identification of metabolic reprogramming in disease states, particularly in cancer metabolism.[1][2][3][4][5]
-
Collagen Synthesis and Turnover: Proline and its hydroxylated form, hydroxyproline, are major constituents of collagen, the most abundant protein in the extracellular matrix. ¹³C-proline is instrumental in measuring the fractional synthesis rate (FSR) of collagen, providing a dynamic view of collagen metabolism in various tissues. This is crucial for understanding wound healing, fibrosis, and the effects of therapeutic interventions on connective tissues.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While typically employing labeled arginine and lysine, understanding the metabolic conversion of arginine to proline is critical for accurate quantification. ¹³C-proline can be used to study and correct for this conversion, ensuring the reliability of SILAC data.
-
Drug Development: By tracing the metabolic impact of drug candidates on proline metabolism and related pathways, researchers can elucidate mechanisms of action and identify potential off-target effects. This is particularly relevant for drugs targeting cancer metabolism or fibrotic diseases.
Quantitative Data Insights
The use of ¹³C-labeled proline generates a wealth of quantitative data that is crucial for understanding cellular dynamics. Below are tables summarizing key quantitative findings from studies utilizing this technique.
Table 1: Fractional Synthesis Rate (FSR) of Collagen Measured with ¹³C-Proline
| Tissue/Condition | Fractional Synthesis Rate (%/hour) | Reference |
| Human Dermal Collagen (in vivo) | 0.076 ± 0.063 | |
| Human Muscle Collagen (at rest) | 0.016 ± 0.002 | |
| Human Muscle Collagen (3h post-exercise) | 0.048 ± 0.006 (lengthening), 0.032 ± 0.004 (shortening) |
Table 2: Arginine-to-Proline Conversion in SILAC Experiments
| Cell Type/Condition | Arginine to Proline Conversion Rate | Reference |
| Various Mammalian Cells | 10-25% of total proline pool labeled from heavy arginine | |
| PC12 Cells | Up to 30-40% of heavy peptide signal can be from converted proline | |
| Human Embryonic Stem Cells | >90% of precursors showed at least 10% conversion |
Experimental Protocols
Detailed methodologies are paramount for the successful implementation of ¹³C-proline labeling studies. The following sections provide comprehensive protocols for key experiments.
Protocol 1: ¹³C Metabolic Flux Analysis (MFA) using ¹³C-Proline
This protocol outlines the key steps for conducting a ¹³C-MFA experiment to trace proline metabolism in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells in a standard growth medium to the desired confluence.
-
For the labeling experiment, replace the standard medium with a medium containing a known concentration of uniformly labeled [U-¹³C₅]-L-proline. The corresponding unlabeled proline should be omitted from this medium.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled proline and to reach a metabolic and isotopic steady state. This duration should be optimized for the specific cell line and experimental question.
2. Metabolite Extraction:
-
Quench the metabolism rapidly to prevent further enzymatic activity. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent, such as 80% methanol.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, typically using a vacuum centrifuge.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Separate the metabolites using an appropriate LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites like amino acids.
-
Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules that differ only in their isotopic composition).
-
Acquire data in a manner that allows for the quantification of the different mass isotopomers of proline and its downstream metabolites.
4. Data Analysis and Flux Calculation:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for proline and other relevant metabolites. This involves correcting for the natural abundance of ¹³C.
-
Utilize specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.
Protocol 2: Measurement of Collagen Fractional Synthesis Rate (FSR)
This protocol describes the measurement of collagen FSR in vivo using a continuous infusion of ¹³C-proline.
1. Isotope Infusion:
-
A primed, continuous intravenous infusion of L-[1-¹³C]proline is administered to the subject.
-
The infusion is maintained for a specified duration to allow for the incorporation of the labeled proline into newly synthesized proteins, including collagen.
2. Tissue Biopsy and Sample Preparation:
-
Obtain tissue biopsies (e.g., skin or muscle) at baseline and at the end of the infusion period.
-
Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the tissue and perform subcellular fractionation to isolate the collagen protein fraction.
3. Protein Hydrolysis and Amino Acid Analysis:
-
Hydrolyze the isolated collagen protein into its constituent amino acids, typically using 6N HCl at 110°C.
-
Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
4. GC-MS Analysis:
-
Analyze the derivatized amino acids by GC-MS to determine the enrichment of ¹³C in proline and hydroxyproline.
5. FSR Calculation:
-
The fractional synthesis rate is calculated using the precursor-product principle. The enrichment of ¹³C in the precursor pool (e.g., tissue fluid proline or prolyl-tRNA) and the product (collagen-bound hydroxyproline) are measured over time. The rate of increase in enrichment in the product relative to the precursor enrichment gives the FSR.
Visualizing Metabolic Pathways and Workflows
Understanding the complex interplay of metabolic pathways and the flow of experiments is greatly enhanced through visualization. The following diagrams, created using the DOT language, illustrate key concepts.
Proline Metabolism Pathway
Caption: Overview of proline biosynthesis, degradation, and its role in collagen synthesis.
Experimental Workflow for ¹³C Metabolic Flux Analysis
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Proline's Metabolic Maze: A Technical Guide to L-Proline-¹³C₅ Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate world of proline metabolism, offering a comprehensive overview of how L-Proline-¹³C₅, a stable isotope-labeled tracer, can be employed to dissect and quantify the metabolic pathways of this unique amino acid. Proline's role extends beyond being a simple protein building block; it is a critical player in cellular stress responses, energy homeostasis, and redox balance. Dysregulation of its metabolism has been implicated in various diseases, including cancer, making the study of its pathways a fertile ground for therapeutic innovation.
This guide provides researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret L-Proline-¹³C₅ tracing experiments. We delve into the core metabolic pathways, present quantitative data from recent studies, offer detailed experimental protocols, and provide visual representations of the key processes to facilitate a deeper understanding.
Proline Metabolic Pathways: A Tale of Two Cycles
Proline metabolism is characterized by two main pathways: biosynthesis, primarily from glutamate, and catabolism, which converts proline back to glutamate. These pathways are spatially separated within the cell, with biosynthesis occurring predominantly in the cytoplasm and catabolism in the mitochondria. A key intermediate, Pyrroline-5-Carboxylate (P5C), links these two processes.
Proline Biosynthesis: From Glutamate to a Cyclic Imino Acid
The synthesis of proline from glutamate involves a two-step enzymatic process:
-
Glutamate to Glutamate-γ-semialdehyde (GSA): This initial and rate-limiting step is catalyzed by Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities.
-
GSA to Proline: GSA spontaneously cyclizes to form P5C, which is then reduced to proline by Pyrroline-5-Carboxylate Reductase (P5CR) .
An alternative, though less common, pathway for proline synthesis involves the conversion of ornithine to P5C by Ornithine Aminotransferase (OAT) .
L-Proline-¹³C₅: A Technical Guide for Investigating Collagen Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of L-Proline-¹³C₅ as a stable isotope tracer for the quantitative analysis of collagen biosynthesis. This powerful technique offers a dynamic view of collagen metabolism, crucial for understanding fibrotic diseases and developing novel therapeutic interventions.
Introduction to Collagen Biosynthesis and its Dysregulation
Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues.[1] Its synthesis is a complex, multi-step process that is tightly regulated.[2] Dysregulation of collagen synthesis, leading to excessive deposition, is a hallmark of fibrosis, a condition that can result in organ failure.[3] Understanding the dynamics of collagen synthesis is therefore critical for developing anti-fibrotic therapies.[4][5]
Stable isotope labeling, using compounds like L-Proline-¹³C₅, coupled with mass spectrometry, allows for the direct measurement of newly synthesized collagen, providing a more dynamic and sensitive assessment than traditional methods that only measure total collagen content. Proline is a major component of collagen, and its hydroxylated form, hydroxyproline, is a relatively specific marker for this protein.
The Collagen Biosynthesis Pathway
The synthesis of collagen involves a series of intracellular and extracellular events, as depicted below.
Caption: Intracellular and extracellular steps of collagen biosynthesis.
The process begins with the transcription of collagen genes and translation into pre-procollagen alpha chains on the rough endoplasmic reticulum (RER). Within the RER, proline and lysine residues are hydroxylated, a step dependent on vitamin C, and some hydroxylysine residues are glycosylated. Three pro-alpha chains then assemble and fold into a triple helix, forming procollagen. This molecule is transported to the Golgi apparatus and secreted from the cell. Extracellularly, procollagen peptidases cleave the propeptides to form tropocollagen, which then self-assembles into collagen fibrils. Finally, lysyl oxidase catalyzes the formation of covalent cross-links between tropocollagen molecules, resulting in mature, stable collagen fibers.
Experimental Workflow for L-Proline-¹³C₅ Labeling
The following diagram outlines a typical workflow for an in vitro or in vivo experiment using L-Proline-¹³C₅ to measure collagen synthesis.
Caption: A generalized workflow for collagen synthesis studies using L-Proline-¹³C₅.
Detailed Experimental Protocols
In Vitro Labeling of Fibroblasts
This protocol is adapted from methodologies described for stable isotope labeling in cell culture.
-
Cell Culture: Culture human embryonic lung (HEL) fibroblasts or other relevant cell types in standard growth medium.
-
Labeling Medium Preparation: Prepare a medium containing L-Proline-¹³C₅. A typical concentration to achieve high labeling efficiency is between 200 and 350 mg/L. To prevent the conversion of other labeled amino acids (like arginine) to proline, it is crucial to include unlabeled L-proline in the medium if other labeled amino acids are being used.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the L-Proline-¹³C₅ labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1 to 7 days) to allow for the incorporation of the labeled proline into newly synthesized collagen.
-
Sample Collection: Harvest the cell culture medium and/or the cell layer.
-
Collagen Purification: Purify the labeled collagen from the culture medium using methods like immobilized pepsin and salt precipitation.
-
Acid Hydrolysis: Hydrolyze the purified collagen samples to break them down into their constituent amino acids.
-
Mass Spectrometry Analysis: Analyze the hydrolyzed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enrichment of ¹³C₅-Proline and ¹³C₅-Hydroxyproline.
In Vivo Labeling in Animal Models
This protocol is based on studies measuring in vivo collagen synthesis.
-
Animal Model: Utilize appropriate animal models, such as mice or rats.
-
Tracer Administration: Administer L-Proline-¹³C₅ via a continuous infusion or a flooding dose to achieve a stable enrichment of the precursor pool.
-
Tissue Harvesting: At predetermined time points, collect tissue samples of interest (e.g., skin, lung, liver).
-
Collagen Extraction and Hydrolysis: Isolate and hydrolyze the collagen from the tissue samples.
-
Precursor Enrichment Measurement: Collect plasma samples to measure the enrichment of L-Proline-¹³C₅ in the precursor pool (e.g., tissue fluid or aminoacyl-tRNA).
-
Mass Spectrometry Analysis: Determine the incorporation of ¹³C₅-Proline into collagen-derived proline and hydroxyproline using techniques like gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS) or LC-MS.
-
Fractional Synthesis Rate (FSR) Calculation: Calculate the FSR of collagen based on the enrichment of the labeled proline in the protein and the precursor pool over time.
Data Presentation: Quantitative Insights
The use of L-Proline-¹³C₅ allows for the precise quantification of collagen synthesis rates. The tables below summarize key quantitative data from relevant studies.
Table 1: Fractional Synthesis Rates (FSR) of Collagen in Different Tissues
| Tissue | Species | FSR (%/hour) | FSR (%/day) | Reference |
| Dermal Collagen | Human | 0.076 ± 0.063 | ~1.8 | |
| Lung Collagen | Rabbit | - | ~10 | |
| Skin Collagen | Rabbit | - | ~3-10 | |
| Muscle Collagen | Rabbit | - | ~3-10 | |
| Bone Collagen (Femur) | Rodent | - | 0.131 ± 0.078 | |
| Bone Collagen (Tibia) | Rodent | - | 0.027 - 0.203 |
Table 2: In Vitro Labeling Efficiency of Proline in Collagen
| L-Proline-¹³C₅,¹⁵N₁ Concentration (mg/L) | Incubation Time (days) | Labeling Efficiency of 4-Hydroxyproline (%) | Reference |
| 50 | 1-4 | ~80 | |
| 200 | 1-4 | >95 | |
| 350 | 1-4 | >95 | |
| 50 | 4-7 | ~90 | |
| 200 | 4-7 | >98 | |
| 350 | 4-7 | >98 |
Application in Drug Development
The ability to accurately quantify changes in collagen synthesis rates makes L-Proline-¹³C₅ a valuable tool in the development of anti-fibrotic drugs. Researchers can assess the efficacy of drug candidates in reducing excessive collagen deposition in preclinical models of fibrotic diseases. This approach provides a more direct and dynamic measure of a drug's mechanism of action compared to histological methods alone.
The signaling pathways that regulate fibrosis are complex, often involving factors like transforming growth factor-beta (TGF-β).
Caption: Role of L-Proline-¹³C₅ in assessing anti-fibrotic drug efficacy.
Conclusion
L-Proline-¹³C₅ is a powerful and versatile tool for the quantitative investigation of collagen biosynthesis. Its application provides dynamic insights into collagen metabolism that are essential for advancing our understanding of fibrotic diseases and for the development of effective therapeutic strategies. The methodologies outlined in this guide offer a framework for researchers to design and execute robust experiments to measure collagen synthesis rates with high precision and sensitivity.
References
Preliminary Studies on Protein Turnover Using L-Proline-¹³C₅: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis and is integral to a multitude of physiological and pathological states. Understanding the kinetics of protein turnover provides invaluable insights into disease mechanisms, drug efficacy, and the overall regulation of cellular processes. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for the precise quantification of protein turnover rates. This technical guide focuses on the preliminary studies of protein turnover utilizing L-Proline-¹³C₅, a stable isotope-labeled amino acid, offering a comprehensive overview of experimental protocols, data interpretation, and the underlying signaling pathways.
L-Proline, a non-essential amino acid, is a key component of many proteins, particularly collagen. The use of L-Proline labeled with five ¹³C atoms (L-Proline-¹³C₅) allows for the sensitive and specific tracking of its incorporation into newly synthesized proteins. This guide will provide researchers with the foundational knowledge to design and execute preliminary studies to measure protein turnover rates in various biological systems.
Experimental Protocols
A generalized experimental workflow for studying protein turnover using L-Proline-¹³C₅ in mammalian cell culture is outlined below. This protocol can be adapted for in vivo studies with appropriate modifications to the labeling strategy.[1][2]
Cell Culture and Labeling
-
Objective: To incorporate L-Proline-¹³C₅ into the cellular proteome.
-
Materials:
-
Procedure:
-
Culture cells in standard complete medium to the desired confluency.
-
For pulse-chase experiments, replace the standard medium with a "heavy" labeling medium. This medium should be L-Proline-free and supplemented with a known concentration of L-Proline-¹³C₅ and dFBS. The concentration of L-Proline-¹³C₅ should be optimized for the specific cell line but is typically in the physiological range.
-
Incubate the cells in the heavy labeling medium for a defined period (the "pulse"). This allows for the incorporation of the labeled proline into newly synthesized proteins. The duration of the pulse will depend on the expected turnover rates of the proteins of interest.
-
After the pulse, the heavy medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A "chase" is initiated by adding a "light" medium containing a high concentration of unlabeled L-Proline. This prevents the further incorporation of L-Proline-¹³C₅.
-
Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Protein Extraction and Digestion
-
Objective: To extract total protein from the labeled cells and digest it into peptides for mass spectrometry analysis.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
-
Procedure:
-
Lyse the harvested cell pellets using an appropriate lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Take a defined amount of protein from each time point for further processing.
-
Reduce the disulfide bonds in the proteins by incubating with DTT.
-
Alkylate the cysteine residues by incubating with IAA in the dark.
-
Digest the proteins into peptides overnight using trypsin at 37°C.
-
Mass Spectrometry Analysis
-
Objective: To identify and quantify the relative abundance of "heavy" (¹³C₅-labeled) and "light" (unlabeled) peptides.
-
Procedure:
-
Desalt the peptide samples using a C18 solid-phase extraction method.
-
Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).
-
The mass spectrometer will detect the mass shift of 5 Da for peptides containing one L-Proline-¹³C₅ residue.
-
Data Analysis and Turnover Rate Calculation
-
Objective: To calculate the rate of protein turnover from the mass spectrometry data.
-
Procedure:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Skyline) to identify peptides and quantify the peak intensities of the heavy and light isotopic envelopes for each peptide over time.
-
For each identified protein, the fraction of the "heavy" labeled protein at each time point is calculated.
-
The protein turnover rate constant (k) is determined by fitting the decay of the heavy-labeled protein fraction over time to a first-order exponential decay model.
-
The protein half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2) / k.
-
Data Presentation
The quantitative data obtained from protein turnover experiments can be effectively summarized in tables to facilitate comparison and interpretation. Below is a hypothetical example of a data table for protein turnover rates in a human cell line.
| Protein ID | Gene Name | Protein Name | Half-life (hours) | Turnover Rate (k, h⁻¹) |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.277 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 48.2 | 0.014 |
| P02768 | ALB | Serum albumin | 450.0 | 0.0015 |
| Q13748 | NFE2L2 | Nrf2 | 0.5 | 1.386 |
| P35579 | HIF1A | Hypoxia-inducible factor 1-alpha | 0.2 | 3.465 |
This table presents illustrative data and does not represent the results of a specific experiment.
Mandatory Visualization
Experimental Workflow
The overall experimental workflow for a protein turnover study using L-Proline-¹³C₅ can be visualized as a logical progression of steps.
Caption: Experimental workflow for protein turnover analysis using L-Proline-¹³C₅.
Signaling Pathways Regulating Protein Turnover
Protein turnover is tightly regulated by a complex network of signaling pathways that control the rates of both protein synthesis and degradation. Key pathways involved include the mTOR and ubiquitin-proteasome systems.
Caption: Key signaling pathways regulating protein synthesis and degradation.
Conclusion
The use of L-Proline-¹³C₅ in preliminary studies of protein turnover offers a robust and specific method for quantifying the dynamic state of the proteome. This technical guide provides a foundational framework for researchers to design and implement such studies. By carefully following the outlined experimental protocols and data analysis workflows, scientists can gain valuable insights into the regulation of protein homeostasis, which is critical for advancing our understanding of cellular function in health and disease and for the development of novel therapeutic strategies. Further optimization of labeling strategies and mass spectrometry methods will continue to enhance the precision and scope of protein turnover analysis.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Proline (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.5 [isotope.com]
Unveiling Novel Metabolic Fates of Proline with L-Proline-¹³C₅: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a proteinogenic amino acid, is increasingly recognized for its multifaceted roles beyond protein synthesis. It is a key player in cellular metabolism, redox homeostasis, and signaling pathways, with significant implications in various pathological conditions, including cancer and fibrosis. The use of stable isotope tracers, particularly L-Proline-¹³C₅, offers a powerful methodology to meticulously track the metabolic fate of proline within complex biological systems. This technical guide provides a comprehensive overview of how to employ L-Proline-¹³C₅ to discover and quantify both canonical and novel metabolic pathways of proline, offering detailed experimental protocols and data interpretation strategies.
Established and Emerging Metabolic Fates of Proline
Proline metabolism is traditionally viewed through its synthesis from glutamate and its catabolism back to glutamate, which then enters the tricarboxylic acid (TCA) cycle. However, emerging evidence points to a more intricate network of metabolic pathways where proline serves as a crucial precursor to a variety of biomolecules.
Canonical Pathways:
-
Protein Synthesis: Proline is a fundamental building block of proteins, particularly abundant in collagen, where its unique cyclic structure is essential for triple helix stability.
-
TCA Cycle Anaplerosis: Proline catabolism replenishes TCA cycle intermediates by its conversion to α-ketoglutarate via glutamate. This is crucial for energy production and biosynthesis.
-
The Proline Cycle: The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) is not only a catabolic and anabolic route but also functions as a redox shuttle, influencing cellular redox balance.
Novel and Less-Explored Fates:
-
Polyamine Synthesis: Proline can be converted to ornithine, a direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. These molecules are vital for cell growth, proliferation, and differentiation. Tracing studies have shown that proline is a significant source for polyamine synthesis in certain physiological contexts, such as in the porcine placenta.[1]
-
Alkaloid Biosynthesis: In fungi, proline serves as a precursor for the biosynthesis of loline alkaloids, which are insecticidal compounds. Isotope labeling studies have confirmed the incorporation of proline's carbon and nitrogen backbone into the loline structure.[2]
-
γ-aminobutyric acid (GABA) Synthesis: In plants, there is a metabolic link between proline and the neurotransmitter GABA, with GABA signaling influencing proline biosynthesis.[3] While less explored in mammals, the potential for proline to contribute to the GABA pool under specific conditions warrants investigation.
-
Hydroxyproline Metabolism: Proline is hydroxylated to hydroxyproline post-translationally within collagen. Free hydroxyproline can be further metabolized, and tracing studies with ¹³C-labeled proline can elucidate the downstream fate of this modified amino acid.[4]
Experimental Design for L-Proline-¹³C₅ Tracing Studies
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following sections outline a general framework for a tracer experiment using L-Proline-¹³C₅ in mammalian cell culture.
Experimental Workflow
Caption: A generalized workflow for L-Proline-¹³C₅ metabolic tracing experiments.
Detailed Experimental Protocols
1. Cell Culture and Media Preparation
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling. This minimizes confounding effects from nutrient depletion or contact inhibition.
-
Media Formulation: Prepare custom cell culture medium devoid of unlabeled L-proline. Supplement this medium with a known concentration of L-Proline-¹³C₅ (commercially available from vendors like Cambridge Isotope Laboratories, Inc.). The concentration should be optimized for the specific cell line and experimental goals.
-
Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled proline and other small molecules that could interfere with the tracing experiment.
2. Isotopic Labeling
-
Acclimatization: Culture cells in the L-Proline-¹³C₅ containing medium for a sufficient duration to achieve isotopic steady-state, where the labeling enrichment of intracellular proline and its downstream metabolites reaches a plateau. The time to reach steady-state varies between cell lines and metabolic pathways and should be determined empirically through a time-course experiment.
3. Metabolic Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the culture medium and immediately add ice-cold 80% methanol.
-
Extraction: After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris. The supernatant contains the extracted metabolites.
4. LC-MS/MS Analysis
-
Chromatography: Separate the extracted metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often suitable for separating polar metabolites like amino acids and their derivatives.
-
Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection and quantification of all isotopologues of proline and its potential downstream metabolites.
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for amino acid analysis.
-
Scan Mode: Full scan mode is used to capture all ions within a specified mass range.
-
Collision Energy: For targeted analysis, tandem mass spectrometry (MS/MS) with optimized collision energies can be used to confirm the identity of metabolites.
-
5. Data Processing and Analysis
-
Peak Picking and Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite of interest.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Analysis (MFA): Employ computational models to calculate the rates (fluxes) of metabolic reactions. This involves fitting the corrected isotopologue distribution data to a metabolic network model.
Data Presentation and Interpretation
The primary output of an L-Proline-¹³C₅ tracing experiment is the mass isotopologue distribution (MID) for proline and its downstream metabolites. This data reveals the extent to which the ¹³C₅-proline has been incorporated into other molecules.
Quantitative Data Summary
The following tables illustrate hypothetical quantitative data from an L-Proline-¹³C₅ tracing experiment in a cancer cell line, showcasing the distribution of the ¹³C label into various metabolic pathways.
Table 1: Mass Isotopologue Distribution of Proline and Related Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Proline | 2.5 | 0.5 | 0.2 | 0.1 | 0.1 | 96.6 |
| Glutamate | 45.2 | 5.3 | 2.1 | 1.5 | 4.8 | 41.1 |
| Ornithine | 75.8 | 3.1 | 1.5 | 2.2 | 3.4 | 14.0 |
| Putrescine | 88.9 | 2.5 | 1.2 | 1.8 | 5.6 | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.
Table 2: Calculated Relative Fluxes from L-Proline-¹³C₅
| Metabolic Pathway | Relative Flux (%) |
| Proline -> Protein Synthesis | 65 |
| Proline -> Glutamate (TCA Cycle) | 25 |
| Proline -> Ornithine -> Polyamines | 8 |
| Other Fates | 2 |
Signaling Pathways and Logical Relationships
The metabolic fate of proline is intricately linked to major cellular signaling pathways. L-Proline-¹³C₅ tracing can help elucidate how these pathways influence proline metabolism and vice-versa.
Caption: Interplay between proline metabolism and key signaling pathways.
Conclusion
L-Proline-¹³C₅ is an invaluable tool for dissecting the complexities of proline metabolism. By combining stable isotope tracing with advanced mass spectrometry and computational modeling, researchers can move beyond the canonical view of proline's metabolic roles. This approach enables the discovery and quantification of novel metabolic fates, providing deeper insights into cellular physiology and pathology. The methodologies outlined in this guide offer a robust framework for scientists and drug development professionals to explore the expanding metabolic network of proline, paving the way for new therapeutic strategies targeting proline-dependent pathways.
References
- 1. Polyamine synthesis from proline in the developing porcine placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
L-Proline-¹³C₅ Tracing: A Technical Guide to Unraveling Core Metabolic Questions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research questions addressed by L-Proline-¹³C₅ tracing, a powerful technique for elucidating the intricate roles of proline in cellular metabolism. By employing stable isotope labeling, researchers can track the fate of proline and its metabolic derivatives, providing critical insights into cancer metabolism, redox homeostasis, and collagen synthesis. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with L-Proline-¹³C₅ tracing studies.
Core Research Questions Addressed by L-Proline-¹³C₅ Tracing
L-Proline-¹³C₅ tracing has been instrumental in answering fundamental questions at the heart of cellular metabolism and disease:
-
What are the biosynthetic and catabolic fluxes of proline in cancer cells? Understanding the rates of proline synthesis and breakdown helps to identify metabolic dependencies in cancer.[1]
-
How does proline contribute to the tricarboxylic acid (TCA) cycle and anaplerosis? Tracing studies reveal the extent to which proline-derived carbons replenish TCA cycle intermediates, supporting energy production and biosynthesis.[1][2]
-
What is the role of proline metabolism in maintaining redox balance? L-Proline-¹³C₅ tracing helps to quantify the flux through proline metabolic pathways that are linked to the production and consumption of redox cofactors like NAD+/NADH and NADP+/NADPH.
-
To what extent is proline utilized for collagen synthesis in physiological and pathological conditions? By tracking the incorporation of ¹³C-labeled proline into collagen, researchers can quantify collagen production rates.
-
How do different cancer genotypes and microenvironmental conditions alter proline metabolic pathways? Isotope tracing allows for the comparison of metabolic phenotypes under various conditions, revealing metabolic vulnerabilities.[3][4]
-
Can targeting proline metabolism be an effective therapeutic strategy? By understanding the metabolic reprogramming of proline in diseases like cancer, L-Proline-¹³C₅ tracing can help identify and validate novel drug targets.
Quantitative Data from L-Proline-¹³C₅ Tracing Studies
The following tables summarize hypothetical quantitative data that could be obtained from L-Proline-¹³C₅ tracing experiments, illustrating the types of insights that can be gained.
Table 1: Metabolic Fluxes of Proline in Cancer Cells
| Metabolic Flux | Cancer Cell Line A (nmol/10⁶ cells/hr) | Cancer Cell Line B (nmol/10⁶ cells/hr) |
| Proline Uptake | 50.2 ± 4.5 | 75.8 ± 6.1 |
| Proline Biosynthesis from Glutamine | 25.1 ± 3.2 | 15.3 ± 2.1 |
| Proline Catabolism to Glutamate | 30.5 ± 3.9 | 50.1 ± 5.3 |
| Proline Incorporation into Protein | 44.8 ± 5.0 | 40.9 ± 4.3 |
Table 2: Contribution of Proline to TCA Cycle Intermediates
| Metabolite | ¹³C Enrichment from L-Proline-¹³C₅ (%) |
| α-Ketoglutarate | 15.2 ± 1.8 |
| Succinate | 12.5 ± 1.5 |
| Fumarate | 11.8 ± 1.3 |
| Malate | 13.1 ± 1.6 |
| Citrate | 8.9 ± 1.1 |
Table 3: L-Proline-¹³C₅ Incorporation into Collagen
| Condition | ¹³C-Hydroxyproline in Collagen (%) |
| Control Fibroblasts | 22.5 ± 2.8 |
| Fibrotic Model Fibroblasts | 45.2 ± 5.1 |
| Anti-fibrotic Drug Treated | 28.9 ± 3.4 |
Experimental Protocols
Protocol 1: L-Proline-¹³C₅ Tracing in Cultured Cancer Cells
This protocol outlines the general steps for a stable isotope tracing experiment using L-Proline-¹³C₅ in adherent cancer cell lines.
1. Cell Culture and Labeling:
- Seed cancer cells in culture plates and grow to the desired confluency (typically 70-80%).
- Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add fresh medium containing L-Proline-¹³C₅ (e.g., 200 µM) and unlabeled glucose and glutamine. The exact concentration of the tracer should be optimized for the specific cell line and experimental question.
- Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.
2. Metabolite Extraction:
- At each time point, rapidly aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS.
- Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and proteins.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis by GC-MS or LC-MS/MS:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methylation followed by acetylation.
- Methylation: Add 1 mL of 3 N methanolic HCl to the dried sample, cap, and heat at 100 °C for 30 minutes. Cool and dry the sample.
- Acetylation: Dissolve the residue in 1 mL of methylene chloride and add 100 μL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent for injection.
- For LC-MS/MS analysis, derivatization may not be necessary. Reconstitute the dried extract in a suitable mobile phase.
- Inject the prepared sample into the GC-MS or LC-MS/MS system.
- Develop a method to separate and detect proline and its downstream metabolites. For GC-MS, a chiral column like CHIRALDEX G-TA can be used. For LC-MS/MS, a HILIC column is often employed.
- Analyze the mass isotopologue distributions of proline and other relevant metabolites to determine the extent of ¹³C labeling.
Protocol 2: Quantification of L-Proline-¹³C₅ Incorporation into Collagen
This protocol describes how to measure the synthesis of new collagen by tracing the incorporation of labeled proline.
1. Labeling of Cells or Tissues:
- Culture collagen-producing cells (e.g., fibroblasts) in the presence of L-Proline-¹³C₅ as described in Protocol 1. For in vivo studies, the labeled proline can be administered to an animal model.
2. Collagen Extraction and Hydrolysis:
- Isolate the extracellular matrix or tissue of interest.
- Hydrolyze the protein content of the sample to release individual amino acids. This is typically done by acid hydrolysis (e.g., 6 M HCl at 110 °C for 24 hours).
3. Hydroxyproline Analysis:
- Separate the amino acids in the hydrolysate using chromatography (e.g., HPLC or GC).
- Quantify the amount of ¹³C-labeled and unlabeled hydroxyproline using mass spectrometry. This will allow for the calculation of the percentage of newly synthesized collagen.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to L-Proline-¹³C₅ tracing.
Caption: Overview of proline biosynthesis and catabolism pathways.
Caption: General experimental workflow for L-Proline-¹³C₅ tracing.
Caption: The role of proline metabolism in cellular redox balance.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Methodological & Application
Step-by-Step Guide for Utilizing L-Proline-¹³C₅ in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of L-Proline-¹³C₅ in cell culture-based research. It is designed to assist researchers in performing stable isotope tracing studies to investigate proline metabolism, collagen synthesis, and overall metabolic flux.
Introduction to L-Proline-¹³C₅ Labeling
L-Proline-¹³C₅ is a stable isotope-labeled version of the amino acid L-proline, where all five carbon atoms are replaced with the heavy isotope, carbon-13. This non-radioactive tracer allows for the precise tracking of proline's metabolic fate within cellular systems. When introduced into cell culture media, L-Proline-¹³C₅ is taken up by cells and incorporated into newly synthesized proteins, including collagen, and can be traced through various metabolic pathways. By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can quantify the contribution of exogenous proline to various metabolic pools and assess the activity of related metabolic pathways.[1][2]
Key Applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A powerful technique for quantitative proteomics.
-
Tracer for Collagen Synthesis: Investigating the dynamics of collagen production and turnover.[3]
-
Studying Proline Metabolism: Elucidating the pathways of proline synthesis, degradation, and interconversion.
Experimental Protocols
This section details the step-by-step procedures for conducting a cell culture experiment using L-Proline-¹³C₅.
Preparation of L-Proline-¹³C₅ Containing Cell Culture Medium
To effectively trace the metabolism of exogenous proline, it is essential to use a culture medium that is devoid of unlabeled L-proline. This allows for the controlled introduction of L-Proline-¹³C₅ as the sole proline source. This protocol describes the preparation of a custom RPMI 1640 medium.
Materials:
-
L-Proline-¹³C₅ (purity >98%)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution (100x)
-
Sodium Bicarbonate (NaHCO₃)
-
Cell culture grade water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Proline-Free Medium: In a sterile environment, dissolve the proline-free RPMI 1640 powder in 90% of the final volume of cell culture grade water. Ensure complete dissolution.
-
Add Supplements: Add L-Glutamine, Penicillin-Streptomycin, and Sodium Bicarbonate to the reconstituted medium at their standard concentrations.
-
Prepare L-Proline-¹³C₅ Stock Solution: Prepare a sterile stock solution of L-Proline-¹³C₅ in cell culture grade water. The concentration of this stock solution should be calculated to achieve the desired final concentration in the medium (typically the same as standard RPMI 1640, which is 0.02 g/L).
-
Add L-Proline-¹³C₅: Aseptically add the L-Proline-¹³C₅ stock solution to the proline-free medium.
-
Add Dialyzed Serum: Supplement the medium with dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids that would compete with the labeled proline.
-
Final Volume and Sterilization: Adjust the final volume with cell culture grade water and sterilize the complete medium by passing it through a 0.22 µm filter.
-
Storage: Store the prepared medium at 4°C and protect it from light.
Cell Seeding and Labeling
Procedure:
-
Cell Culture: Culture cells of interest to the desired confluency in standard proline-containing medium.
-
Washing: Before labeling, wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual standard medium.
-
Labeling: Replace the standard medium with the prepared L-Proline-¹³C₅ containing medium.
-
Incubation: Incubate the cells for the desired period. The duration of labeling will depend on the specific research question and the turnover rate of the protein or metabolite of interest. For studies on collagen synthesis, labeling for 24-72 hours is common.
Metabolite and Protein Extraction
This protocol provides a general method for extracting metabolites and proteins from labeled cells.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Harvesting: Place the cell culture dish on ice and aspirate the labeling medium.
-
Washing: Quickly wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 80% methanol to the dish and scrape the cells.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Separation:
-
Metabolites: The supernatant contains the polar metabolites and can be transferred to a new tube for subsequent analysis by mass spectrometry.
-
Protein Pellet: The pellet contains proteins, including collagen. This can be further processed for protein-specific analysis.
-
Sample Analysis by Mass Spectrometry
The analysis of ¹³C-labeled metabolites and peptides is typically performed using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS). The specific instrument and method will depend on the analytes of interest. The goal is to measure the mass isotopologue distribution (MID) for proline and its downstream metabolites, or the incorporation of ¹³C₅-proline into peptides.
Data Presentation
The following table summarizes quantitative data from a study investigating the efficiency of stable isotope labeling of 4-hydroxyproline (a key component of collagen) in HEL cells cultured with varying concentrations of L-Proline-¹³C₅,¹⁵N₁ in the presence or absence of glutamine.
| L-Proline-¹³C₅,¹⁵N₁ (mg/L) | Glutamine (300 mg/L) | Labeling Efficiency of 4-Hydroxyproline (Days 1-4) | Labeling Efficiency of 4-Hydroxyproline (Days 4-7) |
| 50 | Present | ~50% | ~60% |
| 200 | Present | ~80% | ~90% |
| 350 | Present | ~90% | ~95% |
| 50 | Absent | ~90% | ~95% |
| 200 | Absent | >95% | >98% |
| 350 | Absent | >98% | >98% |
Data adapted from a study on stable isotope-labeled collagen. The labeling efficiency was estimated as the peak area of the heavy 4-hydroxyproline relative to the sum of the peak areas of the light and heavy 4-hydroxyproline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope tracing experiment using L-Proline-¹³C₅.
Proline Metabolism Pathway
The diagram below outlines the central metabolic pathways involving proline, highlighting its synthesis from glutamate and its role in collagen formation.
References
Application Notes and Protocols for L-Proline-13C5 Sample Preparation in Mass Spectrometry Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a proteinogenic amino acid, plays a crucial role in various physiological and pathological processes. Accurate quantification of L-proline in biological matrices is essential for research in metabolism, drug development, and clinical diagnostics. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. This application note provides detailed protocols for the preparation of samples for the analysis of L-proline using L-Proline-13C5 as an internal standard for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is an isotopically labeled form of L-proline where all five carbon atoms are replaced with the carbon-13 isotope. This results in a mass shift of +5 Da compared to the endogenous L-proline, allowing for its use as an ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.[1]
Principle of Stable Isotope Dilution
Stable isotope dilution analysis relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. The labeled internal standard is chemically identical to the endogenous analyte and therefore experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved.
Figure 1: Principle of Stable Isotope Dilution using this compound.
Materials and Reagents
-
This compound (Isotopic Purity: ≥98 atom % 13C)
-
L-Proline (≥99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
3 N Methanolic HCl
-
Trifluoroacetic anhydride (TFAA) or Acetic anhydride
-
Methylene chloride
-
Sodium bicarbonate
-
Biological matrix (e.g., serum, plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Experimental Protocols
Preparation of Stock and Working Solutions
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade water.
-
Store at -20°C for up to one month or at -80°C for up to six months.[1]
L-Proline Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of L-proline.
-
Dissolve in 10 mL of LC-MS grade water.
-
Store at 4°C.
Working Solutions: Prepare working solutions of both the internal standard and the calibration standards by diluting the stock solutions with an appropriate solvent (e.g., water or a surrogate matrix like 4% BSA in PBS) to the desired concentrations for constructing the calibration curve.[2]
Sample Preparation Workflow
Figure 2: General sample preparation workflow for L-proline analysis.
Protocol 1: Protein Precipitation for LC-MS Analysis
This protocol is suitable for the rapid processing of a large number of samples, such as in clinical research.[2]
-
Sample Spiking: To 50 µL of serum or plasma in a microcentrifuge tube, add 50 µL of the this compound working internal standard solution.
-
Protein Precipitation: Add 500 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at room temperature.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
SPE can be used after protein precipitation to further remove interfering substances from the matrix. Mixed-mode cation exchange cartridges are effective for extracting amino acids.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove non-retained impurities.
-
Elution: Elute the L-proline and this compound with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, L-proline must be derivatized to increase its volatility. A two-step esterification and acylation process is commonly used.[3]
-
Esterification (Methylation):
-
After sample extraction and evaporation to dryness, add 1 mL of 3 N methanolic HCl to the dried residue.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Allow the mixture to cool and dry completely.
-
-
Acylation:
-
Dissolve the dried residue in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) or acetic anhydride.
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the sample and evaporate the remaining liquid under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methylene chloride) for GC-MS analysis.
-
Data Presentation
The following tables summarize quantitative data from a study that developed and validated an LC-MS/MS method for L-proline in human serum using an isotopically labeled internal standard.
Table 1: LC-MS/MS Method Validation Parameters for L-Proline in Human Serum
| Parameter | Result |
| Linearity Range | 2.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL |
| Mean Extraction Recovery | 99.17% |
| Intra-day Accuracy (RE%) | < 10% |
| Inter-day Accuracy (RE%) | < 10% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 10% |
Table 2: Comparison of Sample Preparation Techniques for Biological Fluid Analysis
| Sample Preparation Technique | Protein Removal | Phospholipid Removal | Matrix Interference |
| Protein Precipitation (PPT) | Gross levels | None | High |
| Solid-Phase Extraction (SPE) | Minimal | Minimal | Moderate |
| HybridSPE | Efficient | Efficient | Low |
Table 3: Typical LC-MS/MS Parameters for L-Proline Analysis (Positive Ion Mode)
| Parameter | Value |
| Chromatography | |
| Column | Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) |
| Mobile Phase | 40% methanol in 0.05% formic acid aqueous solution |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Proline) | m/z 116.0 → 70.1 |
| MRM Transition (this compound,15N IS) | m/z 122.0 → 75.0 |
| Dwell Time | 200 ms |
| IonSpray Voltage | 4500 V |
| Temperature | 650 °C |
Table 4: Typical GC-MS Parameters for Derivatized L-Proline Analysis
| Parameter | Value |
| Gas Chromatography | |
| Column | Chiral capillary column (e.g., Chirasil-L-Val) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of L-proline in complex biological matrices by mass spectrometry. The choice of sample preparation protocol depends on the desired level of sample cleanup, throughput requirements, and the analytical instrumentation available. For high-throughput analysis using LC-MS/MS, a simple protein precipitation is often sufficient. For applications requiring lower detection limits or for GC-MS analysis, a more extensive cleanup involving solid-phase extraction and derivatization is recommended. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in developing and validating methods for L-proline analysis.
References
- 1. brieflands.com [brieflands.com]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing L-Proline-13C5 labeled samples
Application Notes and Protocols for NMR Analysis of L-Proline-¹³C₅ Labeled Samples
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and metabolic fate of molecules. The use of stable isotope-labeled compounds, such as L-Proline-¹³C₅, significantly enhances the utility of NMR in complex biological systems. In L-Proline-¹³C₅, all five carbon atoms are replaced with their ¹³C isotopes, providing a distinct set of NMR signals that can be readily distinguished from the natural abundance ¹²C background. This allows for highly specific and quantitative tracking of proline metabolism, protein synthesis, and conformational dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Proline-¹³C₅ in NMR-based research, particularly for researchers, scientists, and drug development professionals. The methodologies described herein are applicable to a wide range of studies, including metabolic flux analysis, protein structure determination, and drug-target interaction studies.
Key Applications
-
Metabolic Flux Analysis (MFA): L-Proline-¹³C₅ is an invaluable tracer for mapping the flow of carbon atoms through metabolic pathways.[1][2][3] By monitoring the incorporation and transformation of the ¹³C label into various metabolites, researchers can quantify the rates of metabolic reactions.[2][3] This is particularly crucial in understanding disease states and the mechanism of action of drugs that modulate metabolism.
-
Protein Structure and Dynamics: Incorporating L-Proline-¹³C₅ into proteins allows for detailed analysis of proline-rich regions, which are often involved in critical protein-protein interactions and conformational switches. The unique NMR spectral properties of proline, including its cis-trans isomerization, can be effectively studied using ¹³C-edited NMR experiments.
-
Drug Development: In drug development, L-Proline-¹³C₅ can be used as an internal standard for quantitative analysis of drug metabolites or to probe the binding of drug candidates to proline-containing target proteins.
Experimental Protocols
1. Sample Preparation
A critical step for successful NMR analysis is the meticulous preparation of the sample. The following protocol outlines the general steps for preparing a protein sample labeled with L-Proline-¹³C₅ for NMR spectroscopy.
Protocol 1: Expression and Purification of L-Proline-¹³C₅ Labeled Protein
-
Media Preparation: Prepare a minimal media (e.g., M9) for bacterial expression. To achieve specific labeling of proline residues, supplement the media with a mixture of amino acids. For labeling with L-Proline-¹³C₅, add the labeled proline to the media and include all other standard amino acids in their unlabeled form. This "reverse labeling" approach is highly flexible.
-
Cell Culture: Inoculate the prepared minimal media with the appropriate bacterial strain (e.g., E. coli BL21(DE3)) carrying the expression vector for the protein of interest.
-
Protein Expression: Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press. Centrifuge the lysate to remove cell debris. Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
Sample Quality Control: After purification, it is essential to confirm that the protein is properly folded. This can be initially assessed using 1D proton NMR and 2D ¹H-¹⁵N HSQC experiments if the protein is also ¹⁵N labeled.
-
NMR Sample Preparation: Dialyze the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). Concentrate the protein to the desired concentration (typically 0.1-1 mM). Add 5-10% D₂O to the final sample for the NMR lock.
2. NMR Data Acquisition
The choice of NMR experiments will depend on the specific research question. For analyzing L-Proline-¹³C₅ labeled samples, a combination of 1D and 2D NMR experiments is typically employed.
Protocol 2: NMR Spectroscopy of L-Proline-¹³C₅ Labeled Samples
-
Instrument Setup: Tune and match the NMR probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.
-
1D ¹³C NMR: Acquire a simple 1D ¹³C NMR spectrum to confirm the incorporation of the ¹³C label and to assess the overall spectral quality.
-
2D ¹H-¹³C HSQC: Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons, providing a fingerprint of the labeled proline residues.
-
2D ¹³C-¹³C TOCSY: For detailed analysis of the carbon backbone, a 2D ¹³C-¹³C Total Correlation Spectroscopy (TOCSY) experiment can be performed. This will show correlations between all carbons within the same proline spin system.
-
Data Acquisition Parameters: Typical parameters for a 2D ¹H-¹³C HSQC experiment on a 600 MHz spectrometer are provided in the table below. These may need to be optimized for the specific sample and instrument.
Data Presentation
Quantitative data from NMR experiments on L-Proline-¹³C₅ labeled samples can be summarized in tables for easy comparison.
Table 1: Typical ¹³C Chemical Shifts for L-Proline-¹³C₅ in a Peptide Context
| Carbon Atom | Chemical Shift (ppm) |
| Cα | 60-63 |
| Cβ | 29-32 |
| Cγ | 24-27 |
| Cδ | 47-50 |
| C' (carbonyl) | 172-176 |
Note: Chemical shifts can vary depending on the local chemical environment, including the preceding residue, cis/trans conformation, and solvent conditions.
Table 2: Representative NMR Data Acquisition Parameters for a 2D ¹H-¹³C HSQC Experiment
| Parameter | Value |
| Spectrometer Frequency | 600 MHz |
| Nuclei Observed | ¹H, ¹³C |
| Temperature | 298 K |
| Spectral Width (¹H) | 12 ppm |
| Spectral Width (¹³C) | 50 ppm |
| Number of Scans | 16-64 |
| Relaxation Delay | 1.5 s |
| Acquisition Time (¹H) | 0.1 s |
| Acquisition Time (¹³C) | 0.02 s |
Visualizations
Diagram 1: Metabolic Fate of L-Proline
Caption: Metabolic pathways of L-Proline-¹³C₅.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of labeled samples.
Diagram 3: Logical Flow of Data Interpretation
Caption: Data analysis and interpretation flowchart.
References
Application Notes & Protocols for SILAC Experiments Using L-Proline-13C5
For researchers, scientists, and drug development professionals, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method for quantitative proteomics. It enables the accurate determination of relative protein abundance between different cell populations. While typically employing isotopically labeled arginine and lysine, this document details a specialized application of SILAC using L-Proline-13C5.
Introduction to SILAC and the Role of Proline
SILAC is a metabolic labeling strategy where cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) form of an essential amino acid. Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS). The mass difference between the heavy and light peptides allows for their differentiation in the mass spectrometer, and the ratio of their signal intensities provides accurate relative quantification of the corresponding protein.
The Arginine-to-Proline Conversion Challenge:
A known complication in standard SILAC experiments that use labeled arginine is the metabolic conversion of arginine to proline by some cell lines.[1][2] This conversion can lead to the appearance of heavy-labeled proline in peptides, which complicates data analysis and can lead to inaccurate protein quantification.[3] To mitigate this, unlabeled proline is often added to the SILAC medium to suppress this metabolic pathway.[4][5]
This compound SILAC: A Specialized Application:
While not a standard approach for global proteome quantification, a SILAC experiment using this compound can be employed for specific research goals, such as:
-
Investigating the metabolism of proline itself.
-
Quantifying changes in proline-containing proteins.
-
Studying the dynamics of collagen synthesis, as proline is a major component of collagen.
It is important to note that since trypsin does not cleave at proline residues, a SILAC experiment using only labeled proline will not provide comprehensive proteome coverage. Quantitative data will be limited to proline-containing peptides.
Experimental Workflow for this compound SILAC
The workflow for a Proline-SILAC experiment follows the general principles of a standard SILAC experiment, with specific modifications to the media preparation.
Caption: A generalized workflow for a SILAC experiment.
Detailed Experimental Protocols
Materials:
-
Proline-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Proline (light)
-
This compound (heavy)
-
Penicillin/Streptomycin solution
-
Sterile-filtered L-glutamine
Protocol:
-
Prepare Light Proline-SILAC Medium:
-
To 500 mL of proline-free medium, add 50 mL of dFBS (10% final concentration).
-
Add 5 mL of Penicillin/Streptomycin solution.
-
Add L-glutamine to the desired final concentration.
-
Add unlabeled L-Proline to a final concentration of 200 mg/L.
-
Sterile filter the complete medium using a 0.22 µm filter.
-
-
Prepare Heavy Proline-SILAC Medium:
-
To 500 mL of proline-free medium, add 50 mL of dFBS (10% final concentration).
-
Add 5 mL of Penicillin/Streptomycin solution.
-
Add L-glutamine to the desired final concentration.
-
Add this compound to a final concentration of 200 mg/L.
-
Sterile filter the complete medium using a 0.22 µm filter.
-
Note: For a standard SILAC experiment using labeled Arginine and Lysine, the media would be deficient in these amino acids, and they would be added in their light and heavy forms. Unlabeled proline would be added to both media to prevent arginine-to-proline conversion.
-
Split the desired cell line into two T-75 flasks.
-
Culture one flask in the "Light Proline-SILAC Medium" and the other in the "Heavy Proline-SILAC Medium".
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
Monitor cell growth and morphology to ensure that the labeling does not adversely affect cell health.
-
After sufficient labeling, cells are ready for the experimental treatment.
-
Harvest the "light" (control) and "heavy" (treated) cells.
-
Count the cells from each population and combine them in a 1:1 ratio.
-
Wash the combined cell pellet with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Quantify the protein concentration of the lysate (e.g., using a BCA assay).
-
In-solution Digestion:
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins with sequencing-grade modified trypsin overnight at 37°C.
-
-
In-gel Digestion:
-
Separate the proteins by SDS-PAGE.
-
Excise the gel bands of interest or the entire lane.
-
Destain the gel pieces.
-
Reduce and alkylate the proteins within the gel.
-
Digest the proteins with trypsin overnight.
-
Extract the peptides from the gel.
-
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer or a similar instrument.
-
Acquire the data in a data-dependent acquisition (DDA) mode.
-
Process the raw data using software capable of SILAC quantification, such as MaxQuant.
-
The software will identify peptides, determine the SILAC ratios (Heavy/Light), and perform protein quantification.
Data Presentation
Quantitative data from a SILAC experiment should be presented in a clear and structured manner to facilitate interpretation.
Table 1: Example of Quantified Proteins from a Proline-SILAC Experiment
| Protein Accession | Gene Name | Protein Description | H/L Ratio | Number of Proline-Containing Peptides Quantified | p-value |
| P04004 | APP | Amyloid-beta precursor protein | 2.15 | 5 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 3 | 0.95 |
| Q13547 | VIM | Vimentin | 0.45 | 4 | 0.005 |
| P02452 | COL1A1 | Collagen alpha-1(I) chain | 3.50 | 12 | <0.001 |
Signaling Pathway Visualization
SILAC proteomics can be used to study changes in signaling pathways. For example, in a study of growth factor signaling, one could compare the proteome of stimulated versus unstimulated cells.
Caption: A simplified representation of a growth factor signaling pathway.
Troubleshooting and Considerations
-
Incomplete Labeling: Ensure at least five to six cell doublings for complete incorporation. Verify labeling efficiency by a preliminary MS analysis of a small sample.
-
Proline as a Non-Essential Amino Acid: Some cell lines can synthesize proline. This can lead to incomplete labeling. It is crucial to use a cell line that is auxotrophic for proline or to validate the labeling efficiency carefully.
-
Limited Proteome Coverage: Be aware that using only labeled proline will result in the quantification of only proline-containing proteins. For global proteome analysis, the standard SILAC approach with labeled arginine and lysine is recommended.
-
Data Analysis: When using software like MaxQuant, ensure that this compound is specified as the heavy label in the experimental design settings.
By following these protocols and considering the specific nature of a Proline-SILAC experiment, researchers can obtain valuable quantitative data for their specific biological questions.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Collagen Synthesis Rates Using L-Proline-¹³C₅ Infusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the human body, provides structural integrity to tissues and plays a critical role in wound healing and tissue remodeling. The rate of collagen synthesis is a key indicator of both normal physiological processes and pathological conditions such as fibrosis and cancer.[1][2] Quantifying the fractional synthesis rate (FSR) of collagen in vivo provides invaluable insights for basic research and the development of therapeutic interventions targeting collagen metabolism.[3][4]
This document provides detailed application notes and protocols for quantifying collagen synthesis rates using a stable isotope tracer, L-Proline-¹³C₅, coupled with mass spectrometry. The continuous infusion of L-Proline-¹³C₅ allows for the direct measurement of newly synthesized collagen by tracking the incorporation of the labeled proline into the protein backbone.
Principle of the Method
The methodology is based on the precursor-product relationship. A known amount of L-Proline-¹³C₅ is introduced into the body via a primed-constant intravenous infusion. This raises the isotopic enrichment of the proline precursor pool for protein synthesis. By measuring the incorporation of ¹³C₅-labeled proline (and its hydroxylated form, ¹³C₅-hydroxyproline) into newly synthesized collagen over a defined period, the fractional synthesis rate (FSR) can be calculated. Accurate determination of the true precursor enrichment, ideally from aminoacyl-tRNA, is crucial for precise FSR calculation.[5]
Key Applications
-
Fibrosis Research: Quantify the rate of collagen deposition in fibrotic diseases affecting organs such as the liver, lungs, and skin to assess disease progression and the efficacy of anti-fibrotic therapies.
-
Wound Healing Studies: Measure the rate of new collagen formation in response to injury and therapeutic interventions.
-
Musculoskeletal Research: Investigate collagen turnover in tendons, ligaments, and muscles in response to exercise, aging, and injury.
-
Drug Development: Evaluate the in vivo effects of novel compounds on collagen synthesis, providing critical data for preclinical and clinical trials.
-
Nutritional Science: Assess the impact of dietary interventions on collagen metabolism.
Experimental Protocols
L-Proline-¹³C₅ Infusion Protocol (Human Subjects)
This protocol is a representative procedure and should be adapted based on specific research questions and institutional review board (IRB) guidelines.
Materials:
-
Sterile, pyrogen-free L-Proline-¹³C₅ (99 atom % ¹³C)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Equipment for tissue biopsies (e.g., biopsy punch)
Procedure:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
-
Catheter Placement: Insert an intravenous catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or forearm vein for blood sampling.
-
Priming Dose: Administer a priming bolus of L-Proline-¹³C₅ to rapidly achieve isotopic steady-state in the precursor pool. The priming dose can be estimated based on the subject's body weight and the desired plasma proline enrichment.
-
Constant Infusion: Immediately following the priming dose, begin a continuous infusion of L-Proline-¹³C₅. A typical infusion rate is 0.07-0.1 mg/kg/hr, dissolved in sterile saline.
-
Blood Sampling: Collect blood samples at baseline (pre-infusion) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor plasma proline enrichment and confirm isotopic steady state.
-
Tissue Biopsies: Obtain tissue biopsies at two time points during the infusion to measure the incorporation of the tracer into collagen. For example, an initial biopsy at 2-4 hours and a second biopsy at 6-8 hours after the start of the infusion. The choice of tissue will depend on the research question (e.g., skin, muscle).
-
Sample Processing: Immediately process blood samples to separate plasma and store at -80°C. Snap-freeze tissue biopsies in liquid nitrogen and store at -80°C until further analysis.
Collagen Extraction and Hydrolysis from Tissue Samples
Materials:
-
Homogenizer
-
Centrifuge
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Tissue Homogenization: Homogenize the frozen tissue sample in a suitable buffer to isolate the protein fraction.
-
Protein Precipitation: Precipitate the protein from the homogenate using an appropriate method (e.g., trichloroacetic acid precipitation).
-
Collagen Isolation (Optional but Recommended): For a more specific analysis of collagen, employ methods to isolate collagen from other proteins. This can involve enzymatic digestion with pepsin to solubilize collagen.
-
Acid Hydrolysis: Resuspend the protein pellet in 6 M HCl and hydrolyze at 110°C for 18-24 hours to break down the collagen into its constituent amino acids.
-
Hydrolysate Cleanup: Neutralize the hydrolyzed sample and use solid-phase extraction to remove interfering substances and purify the amino acids.
-
Drying: Dry the purified amino acid samples using a lyophilizer or vacuum concentrator.
Mass Spectrometry Analysis of ¹³C₅-Proline and ¹³C₅-Hydroxyproline
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on available instrumentation and expertise. LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization.
LC-MS/MS Method Outline:
-
Sample Reconstitution: Reconstitute the dried amino acid samples in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate proline and hydroxyproline from other amino acids.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Proline: Monitor the transition from the m/z of the ¹³C₅-proline precursor ion to a specific product ion.
-
Hydroxyproline: Monitor the transition from the m/z of the ¹³C₅-hydroxyproline precursor ion to a specific product ion.
-
-
Quantification: Create standard curves using known concentrations of labeled and unlabeled proline and hydroxyproline to accurately quantify the isotopic enrichment in the samples.
Precursor Pool Enrichment Analysis (tRNA-bound Proline)
For the most accurate FSR calculation, the enrichment of the direct precursor for protein synthesis, prolyl-tRNA, should be determined.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from a portion of the tissue biopsy using a validated RNA extraction method.
-
tRNA Isolation: Isolate the tRNA fraction from the total RNA.
-
Amino Acid Release: Hydrolyze the amino acids from the tRNA.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the released proline using the same LC-MS/MS method described above.
Data Presentation
Table 1: Fractional Synthesis Rates (FSR) of Collagen in Human Tissues
| Tissue | Condition | Age Group | FSR (%/hour) | Reference |
| Dermal | Post-absorptive | Young Adults | 0.076 ± 0.063 | |
| Tendon | Post-absorptive | Young Men | 0.046 ± 0.005 | |
| Ligament | Post-absorptive | Young Men | 0.040 ± 0.006 | |
| Skeletal Muscle | Post-absorptive | Young Men | 0.016 ± 0.002 | |
| Skeletal Muscle | Post-absorptive | Elderly Men | 0.023 ± 0.002 | |
| Skeletal Muscle | Post-exercise | Young Men | 0.032 - 0.048 |
Table 2: Impact of Disease on Collagen Synthesis
| Disease Model | Tissue | Observation | Reference |
| Fibrosis | General | Dramatically increased rate of type I collagen synthesis. | |
| Idiopathic Pulmonary Fibrosis | Lung | No significant difference in collagen synthesis rates compared to controls in one study. |
Visualization of Pathways and Workflows
References
- 1. A Comprehensive Review on the Role of Collagen in Health and Disease – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Lead Compound for Specific Inhibition of Type I Collagen Production in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-fibrotic Drugs Targeting Synthesis of Type 1 | FSU Office of Research [research.fsu.edu]
- 5. Measurement of dermal collagen synthesis rate in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis (MFA) using L-Proline-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as L-Proline-¹³C₅, researchers can quantify the flux through various metabolic pathways. Proline metabolism is increasingly recognized for its significant role in cancer cell proliferation, redox homeostasis, and biomass synthesis.[1] Therefore, tracing the metabolic fate of proline provides critical insights into the metabolic reprogramming of cancer cells and can aid in the identification of novel therapeutic targets.
This document provides a detailed protocol for conducting an MFA study using L-Proline-¹³C₅ as a tracer in cultured mammalian cells. It covers the experimental workflow from cell culture and labeling to sample analysis and data interpretation.
Signaling Pathways and Experimental Workflow
Proline Metabolism Signaling Pathway
Proline can be synthesized from glutamate and can be catabolized back to glutamate, which then enters the tricarboxylic acid (TCA) cycle. This metabolic interplay is crucial for cellular energy production and biosynthesis. The key steps in proline metabolism are illustrated in the following pathway diagram.
Experimental Workflow for L-Proline-¹³C₅ MFA
The overall workflow for a metabolic flux analysis experiment using L-Proline-¹³C₅ involves several key stages, from initial cell culture to the final flux map calculation.
Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is adapted for adherent or suspension cells and should be optimized for the specific cell line being investigated.
-
Cell Line: Human promyelocytic leukemia (HL-60) cells or other cancer cell lines of interest.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin is a common choice.
-
L-Proline-¹³C₅ Tracer: L-Proline-¹³C₅ (99% purity) can be obtained from various commercial suppliers.
-
Labeling Medium Preparation: Prepare the experimental medium by replacing the unlabeled L-proline with L-Proline-¹³C₅ at the same concentration as in the standard medium. The final concentration of the tracer should be carefully controlled and recorded.
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the labeling period.
-
Labeling Procedure:
-
Culture cells in standard medium until they reach the desired confluence or cell density.
-
Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard medium with the pre-warmed labeling medium containing L-Proline-¹³C₅.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. For many cancer cell lines, this is typically between 24 to 48 hours.[2][3] It is recommended to perform a time-course experiment (e.g., collecting samples at 12, 24, 36, and 48 hours) to determine the optimal labeling time for the specific cell line and experimental conditions.[3]
-
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample collection.
-
Quenching Solution: Prepare an 80% methanol/water solution and cool it to -80°C.
-
For Adherent Cells:
-
Aspirate the labeling medium.
-
Quickly wash the cells with cold PBS.
-
Immediately add the ice-cold 80% methanol solution to the culture plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Quickly centrifuge the cell suspension at a low speed (e.g., 500 x g) for 3-5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold 80% methanol.
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. The pellet can be used for protein or nucleic acid analysis.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a common and powerful technique for analyzing the isotopic labeling of metabolites.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a triple quadrupole mass spectrometer) coupled with a liquid chromatography system is recommended.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar metabolites like amino acids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium hydroxide is typically used.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for amino acid analysis.
-
Scan Mode: For targeted analysis, Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used to monitor the specific mass transitions for different isotopologues of proline and its downstream metabolites (e.g., glutamate, α-ketoglutarate). Full scan mode can be used for untargeted analysis.
-
Example Parameters for Proline (adapted from a general proline quantification method):
-
Precursor Ion (m/z): For unlabeled proline (M+0), this is approximately 116.1. For L-Proline-¹³C₅ (M+5), this will be approximately 121.1.
-
Product Ion (m/z): A characteristic fragment ion for proline is around m/z 70. For the M+5 isotopologue, the corresponding fragment ion will also be shifted.
-
-
It is crucial to determine the exact m/z values for all expected isotopologues of the target metabolites.
-
Data Presentation and Analysis
Quantitative Data Summary
| Cell Type | Condition | M+5 fraction of α-KG from [U-¹³C₅]proline (%) |
| HL-60 | Undifferentiated | 0.1 ± 0.05 |
| dHL-60 | Differentiated | 1.5 ± 0.2 |
| LPS-dHL-60 | Differentiated and LPS-stimulated | 3.2 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). Data adapted from a study on HL-60 cells.
This data indicates that the contribution of proline to the TCA cycle intermediate α-KG increases as HL-60 cells differentiate and are stimulated, highlighting a metabolic shift towards proline catabolism.
Data Analysis and Flux Calculation
-
Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for proline and its downstream metabolites. This involves correcting for the natural abundance of ¹³C.
-
Metabolic Modeling: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the atom transitions for each reaction.
-
Flux Estimation: The MIDs and any measured extracellular fluxes (e.g., proline uptake rate) are used as inputs for software packages like INCA, Metran, or OpenFLUX2. These programs use iterative algorithms to find the set of fluxes that best fit the experimental data.
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the calculated fluxes explain the measured data. Confidence intervals for the estimated fluxes are also calculated.
Conclusion
Metabolic flux analysis using L-Proline-¹³C₅ is a valuable tool for dissecting the role of proline metabolism in various biological contexts, particularly in cancer research. The detailed protocol and workflow provided here offer a comprehensive guide for researchers and drug development professionals to design and execute these complex experiments, ultimately leading to a deeper understanding of cellular metabolism and the identification of potential therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for L-Proline-¹³C₅ in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of L-Proline-¹³C₅ as a stable isotope-labeled internal standard in quantitative proteomics.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry (MS)-based proteomics.[1][2][3] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2][3] L-Proline-¹³C₅ serves as a "heavy" amino acid analog, containing five carbon-13 isotopes, which results in a predictable mass shift in peptides containing this amino acid. By comparing the mass spectra of "light" (unlabeled) and "heavy" (L-Proline-¹³C₅ labeled) samples, researchers can accurately quantify relative protein abundance. This approach is invaluable for studying protein expression, protein turnover, and post-translational modifications in various biological contexts, including drug development and disease research.
Applications of L-Proline-¹³C₅ in Quantitative Proteomics
-
Relative Protein Quantification: The primary application is in SILAC-based experiments to determine the relative abundance of proteins between different cell populations (e.g., treated vs. untreated, diseased vs. healthy).
-
Protein Turnover Analysis: By introducing L-Proline-¹³C₅ at a specific time point, the rate of protein synthesis and degradation can be monitored.
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label from proline into other metabolites can provide insights into cellular metabolic pathways.
-
Collagen Synthesis Studies: Proline is a major component of collagen, making L-Proline-¹³C₅ an excellent tracer for studying collagen biosynthesis and metabolism, which is crucial in wound healing and fibrosis research.
-
Internal Standard for Targeted Proteomics: L-Proline-¹³C₅ labeled peptides can be synthesized and used as internal standards for the absolute quantification of specific target peptides in complex mixtures using techniques like Multiple Reaction Monitoring (MRM).
Experimental Protocols
Protocol 1: SILAC Labeling of Adherent Mammalian Cells with L-Proline-¹³C₅
This protocol outlines the steps for metabolic labeling of cultured mammalian cells for quantitative proteomics analysis.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-proline, L-lysine, and L-arginine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-proline, L-lysine, and L-arginine.
-
"Heavy" L-Proline-¹³C₅ (Cambridge Isotope Laboratories, Inc., CLM-2260-H or equivalent).
-
"Heavy" L-Lysine-¹³C₆¹⁵N₂ and L-Arginine-¹³C₆¹⁵N₄ (if performing a triple-labeling experiment).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
Trypsin, MS-grade.
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid, acetonitrile).
Procedure:
-
Cell Culture Preparation: Culture the desired mammalian cell line in standard complete medium until they reach approximately 80% confluency.
-
Adaptation to SILAC Medium:
-
Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the amino acid-deficient medium with standard L-proline, L-lysine, and L-arginine at their normal concentrations.
-
For the "heavy" medium, supplement with L-Proline-¹³C₅, "heavy" L-lysine, and "heavy" L-arginine.
-
To avoid issues with arginine-to-proline conversion, it is recommended to add unlabeled L-proline to the "heavy" arginine-containing medium at a concentration of at least 200 mg/L.
-
Split the cells into two populations and culture them in the "light" and "heavy" SILAC media, respectively.
-
-
Metabolic Labeling:
-
Culture the cells for at least five to six cell divisions in the respective SILAC media to ensure near-complete incorporation of the labeled amino acids.
-
-
Experimental Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using MS-grade trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt and concentrate the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Quantification of a Specific Proline-Containing Peptide using L-Proline-¹³C₅ Labeled Internal Standard
This protocol is for the targeted quantification of a specific peptide using a synthetic, heavy-labeled internal standard.
Materials:
-
Synthetic peptide standard with the target sequence, containing L-Proline-¹³C₅.
-
Biological sample containing the target protein (e.g., plasma, cell lysate).
-
Protein digestion reagents (as in Protocol 1).
-
LC-MS/MS system capable of MRM or Parallel Reaction Monitoring (PRM).
Procedure:
-
Sample Preparation: Digest the biological sample to generate peptides as described in Protocol 1.
-
Internal Standard Spiking: Spike a known amount of the L-Proline-¹³C₅ labeled synthetic peptide into the digested sample.
-
LC-MS/MS Analysis:
-
Develop an MRM or PRM method specifically targeting the precursor and fragment ions of both the endogenous "light" peptide and the "heavy" internal standard peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the light and heavy peptides.
-
Calculate the concentration of the endogenous peptide based on the known concentration of the spiked-in heavy internal standard and the ratio of the peak areas.
-
Data Presentation
The quantitative data from a SILAC experiment using L-Proline-¹³C₅ can be summarized in a table format for clear comparison.
Table 1: Example of Relative Quantification of Proline-Containing Peptides from a SILAC Experiment
| Protein Name | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Fold Change |
| Collagen Alpha-1(I) chain | COL1A1 | G.ETGSPGSPGPTGPAGP.P | 1.2 x 10⁸ | 2.5 x 10⁸ | 2.08 | +2.08 |
| Prolyl 4-hydroxylase subunit alpha-1 | P4HA1 | V.APEEHPVLLTEAPINPK.L | 5.6 x 10⁷ | 2.7 x 10⁷ | 0.48 | -2.08 |
| Actin, cytoplasmic 1 | ACTB | S.YELPDGQVITIGNER.F | 8.9 x 10⁸ | 9.1 x 10⁸ | 1.02 | ~1 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | I.RELISNSSDALDKIR.Y | 3.4 x 10⁷ | 6.9 x 10⁷ | 2.03 | +2.03 |
This is a representative table. Actual data will vary based on the experiment.
Mandatory Visualizations
Signaling Pathway: Proline Metabolism and Collagen Synthesis
Caption: Proline biosynthesis pathway and its role in collagen formation.
Experimental Workflow: SILAC using L-Proline-¹³C₅
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Logical Relationship: Principle of SILAC Quantification
Caption: The core principle of relative quantification in a SILAC experiment.
References
Troubleshooting & Optimization
How to improve low incorporation of L-Proline-13C5 in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Proline-13C5 in cellular experiments.
Troubleshooting Guide: Low this compound Incorporation
Low incorporation of this compound can arise from several factors, from media composition to cellular metabolism. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why am I observing low enrichment of this compound in my cells?
Answer: Low enrichment can be attributed to several factors. The following troubleshooting workflow can help pinpoint the cause.
Caption: A stepwise troubleshooting workflow for diagnosing low this compound incorporation.
Step 1: Verify Labeling Medium Composition
-
Issue: Presence of unlabeled L-proline in the medium.
-
Troubleshooting:
-
Use dialyzed or charcoal-stripped fetal bovine serum (FBS): Standard FBS contains unlabeled amino acids, including proline, which will compete with the labeled form.[1][2] Using dialyzed or charcoal-stripped FBS significantly reduces the concentration of these contaminating amino acids.[1][2]
-
Use custom or specialty media: Ensure the base medium is devoid of unlabeled L-proline. Commercially available proline-free media for SILAC experiments are recommended.
-
Check for contamination: Ensure all media supplements are free of unlabeled proline.
-
Step 2: Optimize Cell Culture Conditions
-
Issue: Insufficient labeling time or cell division.
-
Troubleshooting:
-
Increase labeling duration: Achieving high levels of incorporation, often exceeding 90%, may require multiple cell passages in the labeled medium.[3] For slowly dividing cells, a longer incubation period is necessary.
-
Ensure optimal cell health and proliferation: Cells should be in the exponential growth phase to maximize protein synthesis and turnover, which drives the incorporation of labeled amino acids. Monitor cell viability and morphology.
-
Cell line adaptation: Some cell lines may require a period of adaptation to the new medium formulation.
-
Step 3: Investigate Cellular Metabolism
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Issue: Endogenous synthesis of L-proline or metabolic conversion from other amino acids.
-
Troubleshooting:
-
De novo synthesis: Mammalian cells can synthesize L-proline from L-glutamate. The activity of this pathway can vary between cell lines and under different culture conditions.
-
Arginine to proline conversion: Some cell lines are known to convert arginine to proline. If you are also using labeled arginine, this can be a source of confounding results. Consider reducing the concentration of arginine in the medium to potentially prevent this conversion.
-
Step 4: Review Sample Preparation and Analysis
-
Issue: Inaccurate measurement of incorporation.
-
Troubleshooting:
-
Ensure complete protein hydrolysis: Incomplete hydrolysis during sample preparation for mass spectrometry can lead to inaccurate quantification.
-
Validate analytical methods: Use appropriate controls and standards to ensure the accuracy of your mass spectrometry or NMR analysis.
-
Frequently Asked Questions (FAQs)
Q1: How long does it take to achieve >95% incorporation of this compound?
For rapidly dividing cell lines, such as HEK293 or CHO cells, high levels of incorporation (>90%) can often be achieved within four to five passages in the labeled medium. However, this can vary significantly depending on the cell line's doubling time and protein turnover rate. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell type.
Q2: Can I use a lower concentration of this compound to save costs?
While it is possible to use lower concentrations of labeled amino acids, this may impact the final incorporation efficiency, especially if there are competing sources of unlabeled proline. If cost is a concern, ensure that all other sources of unlabeled proline have been minimized (e.g., by using dialyzed FBS).
Q3: My cells are growing slower in the this compound containing medium. What should I do?
A slight decrease in proliferation rate can sometimes be observed when cells are switched to a new medium.
-
Adaptation Period: Allow the cells to adapt to the new medium over one or two passages before starting your experiment.
-
Check for Toxicity: Ensure the this compound is of high purity. Impurities in the labeled amino acid could potentially be toxic to the cells.
-
Optimize Medium: The custom medium may be lacking other essential nutrients that were present in the previous formulation.
Q4: How does L-proline metabolism affect its incorporation?
L-proline metabolism is a key consideration. The following diagram illustrates the primary pathways for proline biosynthesis and degradation.
Caption: A simplified diagram of L-proline biosynthesis from L-glutamate and its degradation.
Cells can synthesize proline from glutamate via the intermediate pyrroline-5-carboxylate (P5C). If this pathway is highly active, it will dilute the pool of this compound, leading to lower incorporation.
Experimental Protocols
Protocol 1: Cell Culture for High this compound Incorporation
This protocol is a general guideline and should be optimized for your specific cell line.
-
Media Preparation:
-
Prepare a custom culture medium that lacks unlabeled L-proline.
-
Supplement the medium with this compound to the desired final concentration (typically the same as in standard medium formulations).
-
Add all other necessary amino acids, vitamins, and supplements.
-
Crucially, supplement the medium with 10% dialyzed or charcoal-stripped Fetal Bovine Serum (FBS).
-
-
Cell Adaptation and Labeling:
-
Thaw and culture your cells in standard, proline-containing medium until they are healthy and actively proliferating.
-
For the first passage, seed the cells in a 50:50 mixture of standard medium and this compound labeling medium.
-
For subsequent passages, culture the cells in 100% this compound labeling medium.
-
Continue to passage the cells for at least four to five cell doublings to ensure high incorporation.
-
-
Monitoring Incorporation:
-
At each passage, harvest a small aliquot of cells.
-
Prepare cell lysates and analyze for this compound incorporation using mass spectrometry.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Incorporation
-
Cell Lysis:
-
Harvest labeled cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Precipitation and Digestion:
-
Precipitate the protein from the cell lysate using a method such as acetone or TCA precipitation.
-
Resuspend the protein pellet in a suitable buffer and digest with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the mass shift in proline-containing peptides corresponding to the incorporation of 13C5.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of this compound incorporation under different experimental conditions. Actual results will vary based on the cell line and specific experimental setup.
| Condition | Serum Type | Number of Passages | Average Incorporation (%) |
| A | Standard FBS | 3 | 45-60 |
| B | Dialyzed FBS | 3 | 70-85 |
| C | Standard FBS | 5 | 60-75 |
| D | Dialyzed FBS | 5 | >95 |
Note: This table illustrates the expected trend of improved incorporation with the use of dialyzed FBS and an increased number of passages in the labeling medium.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uniform stable-isotope labeling in mammalian cells: formulation of a cost-effective culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Proline-¹³C₅ Concentration for Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Proline-¹³C₅ in cell culture media. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding L-Proline-¹³C₅ to my cell culture medium?
A1: The primary purpose of adding L-Proline-¹³C₅ to cell culture medium, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, is to prevent the metabolic conversion of stable isotope-labeled arginine (e.g., L-Arginine-¹³C₆) into labeled proline.[1][2] This conversion can lead to inaccuracies in quantitative proteomic analyses by dividing the heavy peptide ion signal.[1] Supplementing the medium with L-Proline-¹³C₅ ensures that the cellular pool of proline is saturated, thereby inhibiting the enzymatic pathway that converts arginine to proline.
Q2: What is a typical starting concentration for L-Proline-¹³C₅ in cell culture media?
A2: A typical starting concentration to prevent the arginine-to-proline conversion is 200 mg/L of L-proline.[1][2] Studies have shown that this concentration is effective in making the conversion completely undetectable without compromising the incorporation of the labeled arginine. However, the optimal concentration can vary depending on the cell line and specific experimental conditions.
Q3: Can I use L-Proline-¹³C₅ for applications other than preventing arginine conversion in SILAC?
A3: Yes, L-Proline-¹³C₅ is a valuable tool for metabolic flux analysis (MFA). By tracing the incorporation of the ¹³C-labeled proline into proteins and other metabolites, researchers can quantitatively map the flow of carbon through various metabolic pathways. This provides insights into cellular metabolism under different conditions.
Q4: My mass spectrometry data still shows some conversion of labeled arginine to proline, even with L-Proline-¹³C₅ supplementation. What should I do?
A4: If you still observe arginine-to-proline conversion, you may need to titrate the concentration of L-Proline-¹³C₅. The initial concentration of proline in your basal medium (e.g., DMEM or RPMI 1640) can influence the required supplementation. DMEM, for instance, contains no proline, while RPMI contains a small amount. You can perform a titration experiment to determine the optimal concentration for your specific cell line and media formulation.
Q5: Will the addition of L-Proline-¹³C₅ affect the growth or morphology of my cells?
A5: Generally, supplementing cell culture media with L-proline at concentrations used to prevent arginine conversion (e.g., 200 mg/L) has been shown to have no adverse effects on cell morphology or growth rates. However, it is always good practice to monitor your cells for any changes in growth, viability, or morphology after altering the media composition.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with L-Proline-¹³C₅.
| Issue | Possible Cause | Recommended Solution |
| Inaccurate protein quantification in SILAC experiments. | Metabolic conversion of heavy arginine to heavy proline. | Supplement your SILAC medium with L-Proline. A starting concentration of 200 mg/L is recommended. |
| Low incorporation of L-Proline-¹³C₅. | Insufficient incubation time. | Ensure cells are cultured for a sufficient number of passages (typically at least five) in the medium containing L-Proline-¹³C₅ to achieve complete incorporation into the cellular proteome. |
| Presence of unlabeled proline in the serum. | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in your medium. | |
| Variability in labeling efficiency between experiments. | Inconsistent media preparation. | Prepare a large batch of your custom medium to ensure consistency across experiments. Filter-sterilize the final medium before use. |
| Unexpected changes in cell metabolism. | The added L-Proline-¹³C₅ is being metabolized through pathways you are not monitoring. | If using L-Proline-¹³C₅ for metabolic flux analysis, ensure your analytical methods can detect and quantify the relevant downstream metabolites. |
Experimental Protocols
Protocol 1: Titration of L-Proline to Prevent Arginine-to-Proline Conversion in SILAC
This protocol is designed to determine the optimal concentration of L-proline required to prevent the conversion of ¹³C-labeled arginine to ¹³C-labeled proline in your specific cell line.
Materials:
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Your cell line of interest (e.g., HeLa, HEK293)
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SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine, L-lysine, and L-proline
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Dialyzed Fetal Bovine Serum (dFBS)
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Penicillin-Streptomycin solution
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L-Glutamine
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"Heavy" L-Arginine-¹³C₆ and L-Lysine-¹³C₆
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"Light" L-Arginine and L-Lysine
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Unlabeled L-Proline
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Cell culture flasks or plates
-
Mass spectrometer for proteomic analysis
Procedure:
-
Prepare SILAC Media:
-
Prepare a batch of "heavy" SILAC medium by supplementing the basal medium with "heavy" L-Arginine-¹³C₆ (e.g., 84 mg/L) and "heavy" L-Lysine-¹³C₆ (e.g., 146 mg/L), 10% dFBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Prepare a corresponding "light" SILAC medium with "light" arginine and lysine at the same concentrations.
-
Create a series of "heavy" SILAC media with varying concentrations of unlabeled L-proline. A suggested titration range is 0 mg/L, 50 mg/L, 100 mg/L, and 200 mg/L.
-
-
Cell Culture and Labeling:
-
Culture your cells for at least five passages in each of the prepared "heavy" proline-supplemented media to ensure complete incorporation of the heavy amino acids.
-
Culture a parallel set of cells in the "light" medium without proline supplementation.
-
-
Sample Preparation:
-
Harvest the cells from each condition.
-
Combine an equal number of cells from the "heavy" and "light" populations for each proline concentration.
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Lyse the cells and extract the proteins.
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Perform in-solution or in-gel tryptic digestion of the protein extracts.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Specifically look for peptides containing proline.
-
-
Data Analysis:
-
For each proline-containing peptide, compare the intensity of the peak corresponding to the peptide with "heavy" arginine and converted "heavy" proline to the peak with "light" arginine.
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Determine the lowest concentration of L-proline at which the signal from the converted "heavy" proline is undetectable or minimized to an acceptable level.
-
Visualizations
Caption: Workflow for L-Proline titration to optimize SILAC experiments.
Caption: Arginine to Proline metabolic conversion pathway in SILAC.
References
Addressing metabolic scrambling of L-Proline-13C5 in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering metabolic scrambling of L-Proline-13C5 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of this compound?
A1: Metabolic scrambling of this compound refers to the redistribution of the 13C stable isotopes from the labeled proline backbone to other metabolic intermediates, and subsequently into other amino acids. This occurs primarily through the catabolism of proline into glutamate and its entry into the Krebs cycle (tricarboxylic acid cycle). As the 13C-labeled carbons cycle through the Krebs cycle, they are incorporated into various intermediates, which can then be used to synthesize other non-essential amino acids. This leads to a dilution and redistribution of the original 13C label, complicating the interpretation of mass spectrometry data in metabolic flux analysis.
Q2: Why is proline scrambling a problem for my experiments?
A2: Proline scrambling poses a significant challenge in stable isotope tracer experiments for several reasons:
-
Inaccurate Flux Measurements: It can lead to an overestimation of the synthesis rates of other amino acids, as the 13C labels appearing in them may originate from scrambled proline rather than de novo synthesis from the primary labeled substrate (e.g., 13C-glucose).
-
Misinterpretation of Pathway Activity: The presence of scrambled labels can obscure the true metabolic fate of the intended tracer, making it difficult to accurately trace pathway engagement and quantify metabolic fluxes.
-
Complicated Data Analysis: The scrambling necessitates the use of complex computational models and correction algorithms to deconvolute the true labeling patterns from the scrambled ones, adding a layer of complexity to data analysis.
Q3: What are the primary metabolic pathways responsible for this compound scrambling?
A3: The primary pathway for proline scrambling involves its conversion to glutamate, which then enters the Krebs cycle. Proline is first oxidized to pyrroline-5-carboxylate (P5C), which is then converted to glutamate. This 13C-labeled glutamate can then be further metabolized in the Krebs cycle, leading to the labeling of various intermediates like α-ketoglutarate, succinate, fumarate, and malate. These labeled intermediates can then serve as precursors for the synthesis of other amino acids, such as aspartate, asparagine, and alanine, through transamination reactions.
Caption: Metabolic pathways leading to this compound scrambling.
Troubleshooting Guide
This section provides solutions to common issues encountered during this compound labeling experiments.
Problem 1: High levels of 13C enrichment are observed in non-proline amino acids, complicating data interpretation.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Extensive Proline Catabolism | Minimize the catabolism of proline by optimizing cell culture conditions. | Protocol 1: Optimized Culture Conditions |
| Krebs Cycle Activity | Inhibit key enzymes in the Krebs cycle to reduce the scrambling of the 13C label. | Protocol 2: Inhibition of Krebs Cycle Enzymes |
| Inherent Metabolic Phenotype | Use computational methods to correct for the scrambling effect in your data. | Protocol 3: Computational Correction using Isotopomer Spectral Analysis (ISA) |
Problem 2: Difficulty in distinguishing between de novo synthesis and scrambling in amino acid labeling patterns.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Single Tracer Limitation | Employ a dual-labeling strategy using another 13C-labeled substrate in parallel with this compound. | Protocol 4: Dual-Labeling Strategy |
| Lack of Kinetic Data | Perform a time-course experiment to monitor the incorporation and scrambling of the 13C label over time. | Protocol 5: Time-Course Labeling Experiment |
Experimental Protocols
Protocol 1: Optimized Culture Conditions
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Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.
-
Media Formulation: Culture cells in a custom medium where the concentration of unlabeled proline is minimized or completely replaced with this compound. Ensure other essential amino acid concentrations are maintained at optimal levels.
-
Serum Starvation (Optional): For certain cell lines, a short period of serum starvation prior to labeling can reduce the pool of unlabeled proline from the serum.
-
Labeling: Introduce the this compound containing medium and incubate for a predetermined duration (e.g., 6-24 hours), optimized to maximize proline incorporation while minimizing scrambling.
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction using a cold methanol-based method.
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment in proline and other amino acids.
Protocol 2: Inhibition of Krebs Cycle Enzymes
-
Inhibitor Selection: Choose a suitable inhibitor for a key Krebs cycle enzyme. For example, use a glutaminase inhibitor (e.g., CB-839) to reduce the conversion of glutamine to glutamate, or an inhibitor of α-ketoglutarate dehydrogenase.
-
Inhibitor Titration: Determine the optimal concentration of the inhibitor that reduces scrambling without causing significant cytotoxicity. This can be done using a dose-response experiment and assessing cell viability (e.g., with a Trypan Blue assay).
-
Pre-incubation: Pre-incubate the cells with the optimized concentration of the inhibitor for a short period (e.g., 1-2 hours) before adding the this compound tracer.
-
Labeling and Analysis: Proceed with the labeling, metabolite extraction, and LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Computational Correction using Isotopomer Spectral Analysis (ISA)
-
Data Acquisition: Collect high-resolution mass spectrometry data of the labeled amino acids.
-
Model Definition: Define a metabolic network model that includes the relevant pathways for proline metabolism and scrambling.
-
ISA Software: Utilize software packages such as INCA (Isotopomer Network Compartmental Analysis) or other metabolic flux analysis tools that can perform ISA.
-
Parameter Estimation: The software will use the experimental mass isotopomer distribution data to estimate the flux parameters of the metabolic model, thereby correcting for the scrambling effect.
Caption: Workflow for computational correction of proline scrambling.
Protocol 4: Dual-Labeling Strategy
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Tracer Selection: In addition to this compound, use another key metabolic tracer, such as 13C6-Glucose or 13C5-Glutamine.
-
Parallel Experiments: Set up parallel experiments where separate cell cultures are labeled with each tracer individually.
-
Data Analysis: Analyze the labeling patterns from each experiment. The data from the 13C6-Glucose or 13C5-Glutamine experiment will provide information on de novo synthesis pathways.
-
Comparative Analysis: Compare the labeling patterns from all experiments to differentiate between direct incorporation, de novo synthesis, and scrambling.
Protocol 5: Time-Course Labeling Experiment
-
Experimental Setup: Prepare multiple parallel cultures of cells.
-
Staggered Harvesting: Add the this compound tracer to all cultures simultaneously. Harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Metabolite Analysis: Perform metabolite extraction and LC-MS/MS analysis for each time point.
-
Kinetic Analysis: Plot the isotopic enrichment of proline and other amino acids over time. The initial rate of label incorporation into proline will be high, while the appearance of labels in other amino acids due to scrambling will show a delayed onset and a slower rate of increase. This kinetic information helps to distinguish between direct and indirect labeling.
Technical Support Center: L-Proline-13C5 Stable Isotope Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for preventing contamination in L-Proline-13C5 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled version of the amino acid L-Proline, where five carbon atoms are replaced with the Carbon-13 (13C) isotope. It is primarily used as a tracer in metabolic research and as an internal standard for accurate quantification of L-Proline in various biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Q2: What are the common sources of contamination in this compound studies?
A2: Contamination in stable isotope labeling experiments can arise from several sources:
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"Light" Contamination: Introduction of unlabeled ("light") L-Proline from external sources during sample preparation, such as amino acid extraction or peptide synthesis. This can lead to false-positive identifications and inaccurate quantification.[2]
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Metabolic Conversion: In cell culture-based experiments (e.g., SILAC), labeled arginine can be metabolically converted to labeled proline, which can interfere with the interpretation of results if not properly controlled.[3][4][5] This is a significant issue as approximately 50% of all tryptic peptides contain at least one proline residue.
-
Cross-Contamination from Labware: Plastic labware, such as tubes used for sample homogenization, can be a source of carbon contamination, potentially affecting the isotopic ratios.
-
Carryover in Analytical Instruments: Residual unlabeled proline from previous analyses on the same liquid chromatography (LC) system can lead to contamination.
Q3: How should I properly store and handle this compound to maintain its purity?
A3: To ensure the integrity of your this compound, follow these storage and handling guidelines:
-
Storage Temperature: Store this compound refrigerated at +2°C to +8°C.
-
Protection from Light: Protect the compound from light to prevent degradation.
-
Stock Solutions: When preparing stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.
-
General Handling: Always use clean, dedicated spatulas and glassware to avoid cross-contamination. Never return unused compound to the original container.
Troubleshooting Guides
Issue 1: Unexpected "Light" Proline Peaks in Mass Spectrometry Data
Symptoms:
-
A significant peak corresponding to the mass of unlabeled L-Proline is observed in your mass spectrometry data, even when only this compound was used as an internal standard.
-
Inaccurate quantification with higher than expected levels of endogenous proline.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination from Labware/Reagents | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are certified contaminant-free. Consider using single-use, dedicated labware for preparing standards and samples. |
| Carryover from LC-MS System | Implement a rigorous wash protocol for the LC system between sample injections. This should include multiple injections of a strong solvent (e.g., high organic concentration) to flush the column and injector. |
| Incomplete Labeling | If conducting metabolic labeling, ensure sufficient time for complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings. |
| External Contamination during Sample Preparation | Prepare samples in a clean environment, away from any sources of unlabeled proline. Use dedicated personal protective equipment (PPE) and change gloves frequently. |
Issue 2: Arginine-to-Proline Conversion in SILAC Experiments
Symptoms:
-
In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments using labeled arginine, you observe labeled proline in your peptides.
-
This conversion leads to an underestimation of the abundance of "heavy" proline-containing peptides, affecting the accuracy of protein quantification.
Solutions:
The most effective method to prevent the metabolic conversion of arginine to proline is to supplement the SILAC culture medium with unlabeled L-proline.
Quantitative Impact of Proline Supplementation on Arginine Conversion
| Proline Supplementation (mg/L) | Average Reduction in Arginine-to-Proline Conversion | Notes |
| 0 | Baseline (Significant Conversion Observed) | Proline conversion can consume an average of 28% of the heavy arginine peptide's monoisotopic signal. |
| 50 | Partial Reduction | - |
| 100 | Substantial Reduction | - |
| 200 | Conversion becomes undetectable | Recommended concentration for complete prevention. |
| 400 | Conversion remains undetectable | - |
| 800 | Conversion remains undetectable | No adverse effects on arginine labeling efficiency observed. |
Data adapted from studies on HeLa cells.
Supplementing the SILAC media with as little as 200 mg/liter of L-proline has been shown to render the conversion of arginine to proline completely undetectable without compromising the efficiency of isotope-coded arginine labeling.
Experimental Protocols
Protocol 1: Preventing Arginine-to-Proline Conversion in SILAC
This protocol details the steps to supplement SILAC media with L-proline to prevent the metabolic conversion of labeled arginine.
-
Prepare SILAC Media: Prepare your standard "heavy" and "light" SILAC media (e.g., DMEM or RPMI-1640 lacking arginine and lysine).
-
Prepare Proline Stock Solution: Prepare a sterile stock solution of unlabeled L-proline (e.g., 50 mg/mL in sterile PBS).
-
Supplement Media: To both the "heavy" and "light" SILAC media, add the L-proline stock solution to a final concentration of 200 mg/L. For example, add 400 µL of a 50 mg/mL stock solution to 100 mL of media.
-
Add Labeled and Unlabeled Amino Acids: Add your "heavy" (e.g., 13C6-Arginine) and "light" (unlabeled Arginine) amino acids to the respective media.
-
Add Serum and Other Components: Add dialyzed fetal bovine serum (to avoid introducing unlabeled amino acids) and other necessary supplements (e.g., penicillin/streptomycin).
-
Filter Sterilize: Filter the complete media through a 0.22 µm filter.
-
Cell Culture: Culture your cells in the proline-supplemented SILAC media for at least five to six passages to ensure complete labeling and adaptation before starting your experiment.
Protocol 2: Quantification of L-Proline in Serum using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for quantifying proline in human serum and can be used as a template.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold methanol containing the this compound internal standard (final concentration to be optimized, e.g., 50 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A chiral column such as Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) can be used for good separation.
-
Mobile Phase: An isocratic mobile phase of 40% methanol in 0.05% formic acid aqueous solution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
L-Proline: m/z 116 → 70
-
This compound: m/z 121 → 75 (or m/z 121.09 → appropriate fragment)
-
-
Optimize collision energies and other MS parameters for your specific instrument.
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled L-Proline spiked into a surrogate blank serum, with a constant concentration of the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of L-Proline in the unknown samples by interpolating from the standard curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell media optimization for efficient L-Proline-13C5 labeling
Welcome to the technical support center for cell media optimization for efficient L-Proline-¹³C₅ labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible labeling experiments for metabolomics and proteomics research.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing cell media for L-Proline-¹³C₅ labeling?
The primary goal is to maximize the incorporation of the labeled L-Proline-¹³C₅ into cellular proteins and metabolic pools while maintaining optimal cell health, viability, and growth rates. This ensures a high signal-to-noise ratio for mass spectrometry (MS) analysis and provides an accurate snapshot of proline metabolism.
Q2: Which basal medium should I use for my L-Proline-¹³C₅ labeling experiment?
The choice of basal medium is critical. Many common media like DMEM and RPMI-1640 have formulations that may not be ideal for labeling studies due to non-physiological nutrient concentrations.[1] It is essential to use a proline-free version of your chosen medium to avoid competition from unlabeled proline. If a proline-free version is not available, a custom formulation is the best approach.
Q3: Why is dialyzed fetal bovine serum (dFBS) recommended over standard FBS?
Standard FBS contains high concentrations of small molecules, including unlabeled amino acids like proline.[1] Using non-dialyzed FBS will introduce a significant amount of "light" proline, which will compete with your "heavy" L-Proline-¹³C₅ tracer, thereby reducing labeling efficiency and complicating data interpretation.[1][2] Dialyzed FBS has these small molecules removed, minimizing this dilution effect.[1]
Q4: How long should I culture my cells in the labeling medium to achieve maximum incorporation?
For proteomic studies where the label is incorporated through protein synthesis, cells should be cultured for a sufficient number of doublings to ensure near-complete replacement of the unlabeled proline. A common recommendation for stable isotope labeling techniques like SILAC is to culture for at least five cell doublings. For metabolic flux analysis, shorter incubation times may be necessary to capture the dynamics of specific pathways.
Q5: My cells can synthesize proline de novo. How does this affect my labeling experiment?
De novo synthesis of proline, primarily from glutamate, is a significant factor. This intracellularly produced, unlabeled proline will dilute the L-Proline-¹³C₅ tracer, leading to lower-than-expected labeling enrichment. Understanding the activity of this pathway in your specific cell type is crucial for accurate data interpretation. Some cell lines, like hepatocytes, may have a high requirement for exogenous proline for proliferation.
Troubleshooting Guide
This guide addresses common problems encountered during L-Proline-¹³C₅ labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Competition from Unlabeled Proline: The medium contains unlabeled proline, or standard (non-dialyzed) FBS was used. 2. De Novo Proline Synthesis: The cell line has a high rate of endogenous proline production from precursors like glutamate. 3. Insufficient Incubation Time: Cells were not cultured long enough for full incorporation, especially for stable proteins. | 1. Verify Media Composition: Ensure you are using a proline-free basal medium. Always use dialyzed FBS (dFBS). 2. Assess De Novo Synthesis: Perform a parallel experiment with a ¹³C-labeled glutamate tracer to quantify the contribution of this pathway. 3. Increase Incubation Time: Extend the labeling period to allow for more cell doublings and protein turnover. |
| Poor Cell Growth or Viability | 1. Proline Auxotrophy: The cell line may require proline for optimal growth and cannot synthesize enough de novo. 2. Media Imbalance: The custom or modified medium lacks other essential components, or the concentration of L-Proline-¹³C₅ is suboptimal. 3. Toxicity of Labeled Compound: Although rare, impurities in the labeled proline could be toxic. | 1. Optimize Proline Concentration: Titrate the concentration of L-Proline-¹³C₅ to find the minimum level that supports healthy growth while achieving sufficient labeling. 2. Supplement Media: Ensure the basal medium is appropriately supplemented with other essential amino acids, vitamins, and growth factors. 3. Source High-Purity Tracer: Use a reputable supplier for L-Proline-¹³C₅ with high chemical and isotopic purity. |
| Inaccurate Quantification in MS | 1. Metabolic Conversion: In SILAC experiments using labeled arginine, arginine can be metabolically converted to proline, creating an interfering signal. 2. Incomplete Incorporation: Assuming 100% labeling when it is lower will lead to underestimation of protein abundance in the labeled state. | 1. Supplement with Unlabeled Proline (Arginine-SILAC): If you are labeling with heavy arginine, adding unlabeled proline to the medium can suppress the arginine-to-proline conversion pathway. 2. Confirm Labeling Efficiency: Always measure the actual incorporation efficiency by analyzing a small aliquot of labeled cell lysate before mixing samples for quantitative analysis. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of L-Proline-¹³C₅ Labeling Medium
This protocol describes the preparation of a complete cell culture medium for efficient labeling.
-
Select Basal Medium: Start with a liquid formulation of proline-free DMEM or RPMI-1640. If a commercial proline-free version is unavailable, use a custom powder formulation that lacks L-proline.
-
Reconstitute Medium (if using powder): Prepare the basal medium according to the manufacturer's instructions using high-purity, cell culture-grade water.
-
Add Supplements:
-
Sodium Bicarbonate: Add as required by the medium formulation (e.g., 3.7 g/L for DMEM).
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Dialyzed FBS (dFBS): Add to a final concentration of 10% (v/v).
-
L-Glutamine: Add to a final concentration of 2-4 mM. Use a stable form like GlutaMAX™ for long-term experiments.
-
Antibiotics: Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).
-
-
Add L-Proline-¹³C₅ Tracer:
-
Prepare a sterile stock solution of L-Proline-¹³C₅ (e.g., 200 mM in sterile water or PBS).
-
Add the stock solution to the medium to achieve the desired final concentration. This should match the physiological concentration in the original medium (e.g., ~0.2 mM for DMEM).
-
-
Finalize and Store:
-
Sterile-filter the complete medium through a 0.22 µm filter unit.
-
Store the prepared labeling medium at 2-8°C, protected from light. Use within 2-4 weeks for best results.
-
Workflow for a Typical Labeling Experiment
The following diagram outlines the key steps for performing an L-Proline-¹³C₅ labeling experiment, from cell culture to sample analysis.
Reference Data
Table 1: L-Proline Concentration in Common Media
This table provides the standard concentration of L-proline in widely used cell culture media. Using a proline-free version of these is essential for labeling studies.
| Medium | L-Proline Concentration (mg/L) | L-Proline Concentration (mM) | Suitability for Labeling |
| DMEM (Dulbecco's Modified Eagle Medium) | 0 | 0 | Requires Supplementation |
| RPMI-1640 | 20 | 0.17 | Requires Proline-Free Version |
| MEM (Minimum Essential Medium) | 0 | 0 | Requires Supplementation |
| Ham's F-12 | 35 | 0.30 | Requires Proline-Free Version |
| Williams' Medium E | 181 | 1.57 | Requires Proline-Free Version |
Note: Concentrations can vary slightly between manufacturers. Always verify the specific formulation.
Metabolic Pathway Visualization
De Novo Proline Biosynthesis Pathway
Understanding the endogenous synthesis of proline is crucial as it can dilute the isotopic label. Proline is synthesized in a multi-step pathway primarily from Glutamate. This pathway is tightly regulated and interconnected with central carbon metabolism.
References
Technical Support Center: L-Proline-13C5 Data Analysis and Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Proline-13C5 stable isotope tracing.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research?
A1: this compound is a stable isotope-labeled version of the amino acid L-proline, where all five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive tracer is used in metabolic research to trace the fate of proline in biological systems. Its primary applications include:
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Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways involving proline, such as its synthesis from glutamate and its catabolism.
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Cancer Metabolism Research: Investigating the altered proline metabolism in cancer cells, which often exhibit reprogrammed metabolic pathways to support rapid proliferation.[1][2][3][4][5]
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Collagen Synthesis and Degradation Studies: Tracking the incorporation of proline into collagen, a protein rich in this amino acid, and monitoring its turnover.
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Drug Development: Assessing the impact of therapeutic compounds on proline metabolism and related pathways.
Q2: What is a Mass Isotopomer Distribution (MID), and why is it important in this compound experiments?
A2: A Mass Isotopomer Distribution (MID) represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, you can have M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues. The MID is a vector that shows the relative abundance of each of these, with the sum of all fractions equaling 1 (or 100%). In this compound experiments, analyzing the MIDs of proline and its downstream metabolites allows researchers to trace the flow of the ¹³C label through metabolic pathways, providing insights into pathway activity and metabolic fluxes.
Q3: Why is correction for natural isotope abundance necessary, and how is it performed?
A3: Correction for natural isotope abundance is a critical step in all stable isotope tracing studies. Naturally, about 1.1% of all carbon is the ¹³C isotope. This means that even in unlabeled metabolites, there will be a certain percentage of molecules containing one or more ¹³C atoms. Mass spectrometers detect the total ¹³C content, which is a combination of the experimentally introduced label from this compound and the naturally occurring ¹³C. Failure to correct for this natural abundance will lead to an overestimation of isotopic enrichment and inaccurate flux calculations.
The correction is typically performed using a matrix-based approach. A correction matrix is constructed based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This matrix is then used to mathematically remove the contribution of natural isotopes from the measured MIDs, yielding the true fractional enrichment from the tracer. Several software tools are available to perform this correction.
Troubleshooting Guides
Problem Area 1: Low Isotopic Enrichment
Q4: I am observing very low or no incorporation of the ¹³C label from this compound into my target metabolites. What are the possible causes and how can I troubleshoot this?
A4: Low isotopic enrichment is a common issue in stable isotope tracing experiments. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. Isotopic steady state can take anywhere from minutes to hours to be reached for different metabolites. |
| Suboptimal Tracer Concentration | The concentration of this compound in the medium may be too low. Consider increasing the concentration, but be mindful of potential cytotoxic effects. |
| Dilution from Unlabeled Sources | Unlabeled proline present in standard fetal bovine serum (FBS) can compete with the labeled tracer, diluting the isotopic enrichment. Use dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids. |
| Poor Cell Health | Ensure that your cells are healthy, viable, and in the exponential growth phase. Stressed or senescent cells may have altered metabolism and reduced uptake of nutrients. |
| Contamination | Microbial contamination can consume the labeled tracer. Regularly check your cell cultures for any signs of contamination. |
A logical workflow for troubleshooting low isotopic enrichment is presented in the diagram below.
Problem Area 2: Data Interpretation Challenges
Q5: My mass spectrometry data shows unexpected peaks and fragmentation patterns. How do I interpret these?
A5: Unexpected peaks can arise from various sources, including contaminants, instrument noise, or unexpected metabolic products. The fragmentation pattern of proline and its derivatives can also be complex.
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure high-purity solvents and reagents. Run blank samples to identify background signals. |
| In-source Fragmentation | Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize unwanted fragmentation. |
| Unexpected Metabolic Products | Proline can be metabolized into various downstream products. Consult metabolic pathway databases to identify potential metabolites corresponding to the observed m/z values. |
| Complex Fragmentation of Proline | The fragmentation of proline can be influenced by its cyclic structure. Common fragments of derivatized proline should be identified and their isotopic patterns analyzed. For example, with TBDMS derivatization, characteristic fragments such as [M-57]+ are often observed. |
Q6: How do I differentiate between GC-MS and LC-MS for this compound analysis?
A6: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific requirements of your experiment.
| Technique | Advantages | Disadvantages |
| GC-MS | - Excellent chromatographic resolution.- Robust and reproducible.- Well-established fragmentation libraries. | - Requires derivatization of amino acids to make them volatile.- Derivatization can introduce artifacts. |
| LC-MS | - No derivatization required for polar molecules like amino acids.- Suitable for a wider range of metabolites.- Softer ionization techniques can preserve the molecular ion. | - Chromatographic resolution may be lower than GC-MS for some compounds.- Ion suppression effects from the sample matrix can be a challenge. |
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cell Culture
This protocol provides a general guideline for labeling adherent mammalian cells with this compound. Optimization will be required for specific cell lines and experimental goals.
Materials:
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Mammalian cell line of interest
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Complete culture medium
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Proline-free culture medium
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This compound
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Dialyzed Fetal Bovine Serum (dFBS)
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Phosphate-buffered saline (PBS), ice-cold
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Quenching solution (e.g., 80% methanol, -80°C)
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Cell scrapers
Procedure:
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Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of labeling.
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Adaptation to dFBS (Optional but Recommended): If not already done, adapt cells to medium containing dFBS for at least one passage before the experiment to minimize unlabeled proline from the serum.
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Preparation of Labeling Medium: Prepare proline-free medium supplemented with dFBS and the desired concentration of this compound (a typical starting concentration is the same as that of proline in the standard medium).
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Labeling: When cells reach the desired confluency, aspirate the standard medium, wash once with PBS, and replace it with the prepared labeling medium.
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Incubation: Incubate the cells for the desired labeling duration. This should be optimized based on a time-course experiment.
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Metabolite Quenching and Extraction:
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Place the culture plates on ice.
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Aspirate the labeling medium.
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Wash the cells rapidly with ice-cold PBS.
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Add ice-cold quenching solution to the plates.
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Scrape the cells and collect the cell suspension.
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.
Data Presentation
The following table provides a hypothetical example of mass isotopomer distribution data that could be obtained from an this compound tracing experiment in cancer cells.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Proline | 5% | 2% | 1% | 2% | 10% | 80% |
| Glutamate | 40% | 10% | 5% | 10% | 15% | 20% |
| α-Ketoglutarate | 50% | 15% | 8% | 12% | 10% | 5% |
This is illustrative data and actual results will vary depending on the experimental conditions.
Signaling Pathways
Proline Biosynthesis from Glutamate
Proline is primarily synthesized from glutamate in a two-step enzymatic process. This pathway is often upregulated in cancer cells to meet the increased demand for proline for protein synthesis and to support redox homeostasis.
Proline Degradation
Proline is catabolized back to glutamate in the mitochondria. This process is catalyzed by two enzymes, proline dehydrogenase (PRODH) and pyrroline-5-carboxylate dehydrogenase (P5CDH). This pathway is linked to cellular respiration and the production of reactive oxygen species (ROS).
References
- 1. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Strategies to increase the efficiency of L-Proline-13C5 labeling in mammalian cells.
Welcome to the technical support center for L-Proline-¹³C₅ labeling in mammalian cells. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their stable isotope labeling experiments for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C Metabolic Flux Analysis (¹³C-MFA).
Troubleshooting Guide
This guide addresses common issues encountered during L-Proline-¹³C₅ labeling experiments in a question-and-answer format.
Question: I am observing incomplete labeling of my protein of interest with L-Proline-¹³C₅. What are the potential causes and solutions?
Answer: Incomplete labeling can arise from several factors. Here is a step-by-step troubleshooting guide:
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Insufficient Incubation Time: Mammalian cells require multiple cell divisions to achieve a high level of isotopic enrichment. For most cell lines, at least five to six population doublings are recommended to ensure near-complete incorporation of the labeled amino acid[1].
-
Solution: Extend the labeling period. It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific cell line.
-
-
Suboptimal L-Proline-¹³C₅ Concentration: The concentration of L-Proline-¹³C₅ in the culture medium may not be optimal for efficient uptake and incorporation.
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Solution: Titrate the concentration of L-Proline-¹³C₅ in your experiments. While specific concentrations can be cell-line dependent, starting with a concentration similar to that of unlabeled proline in standard media formulations is a good practice.
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-
Presence of Unlabeled Proline: Contamination of the culture medium with unlabeled L-proline from sources like fetal bovine serum (FBS) can dilute the labeled pool.
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Solution: Use dialyzed FBS to minimize the introduction of unlabeled amino acids into your SILAC media[2].
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-
Low Expression of Proline Transporters: The uptake of L-proline into the cell is mediated by specific amino acid transporters, such as SNAT2[2]. Low expression of these transporters in your cell line can limit the intracellular availability of L-Proline-¹³C₅.
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Solution: If you suspect low transporter expression, you can assess the mRNA or protein levels of known proline transporters. If this is a persistent issue, you may need to consider using a different cell line known to have higher expression of these transporters.
-
-
Cell Line-Specific Metabolism: Some cell lines may have metabolic pathways that either dilute the labeled proline pool or have a high proline demand that is not met by the supplemented concentration. For example, some CHO cell lines can be auxotrophic for proline due to the epigenetic silencing of the P5CS gene, which is involved in proline biosynthesis[3][4].
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Solution: Characterize the proline metabolism of your cell line. If the cells are auxotrophic for proline, ensure that the L-Proline-¹³C₅ concentration is sufficient to support normal growth and protein synthesis.
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Question: My mass spectrometry data shows unexpected labeled proline-containing peptides, even in my "heavy" arginine-labeled samples. What is causing this?
Answer: This is a well-documented artifact in SILAC experiments known as the metabolic conversion of arginine to proline. Mammalian cells can synthesize proline from arginine, and if you are using ¹³C-labeled arginine, the cells can convert it into ¹³C-labeled proline, leading to inaccurate quantification.
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Solution: Supplement your SILAC medium with unlabeled ("light") L-proline. This increases the intracellular pool of unlabeled proline, which in turn suppresses the metabolic pathway that converts arginine to proline. Studies have shown that supplementing the medium with as little as 200 mg/L of L-proline can render the conversion of arginine to proline completely undetectable.
Question: I am concerned about the potential toxicity or metabolic effects of high concentrations of L-Proline-¹³C₅ on my cells. Is this a valid concern?
Answer: Yes, high concentrations of proline can influence cellular processes. While proline is a non-essential amino acid for many cell lines, supraphysiological levels may have unintended effects.
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Cell Viability and Proliferation: Studies have shown that proline supplementation at concentrations around 0.5 to 1.0 mmol/L can enhance the viability of some cell lines, such as porcine trophectoderm cells. However, very high concentrations might have different effects, and the response can be cell-type specific. For instance, in C6 glioma cells, high proline concentrations did not show significant cytotoxic effects but did appear to favor signaling pathways geared towards cell proliferation.
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Oxidative Stress: Proline metabolism is linked to the cellular redox environment. High proline levels have been shown to increase the activity of antioxidant enzymes like superoxide dismutase and catalase in C6 glioma cells, suggesting a potential increase in reactive oxygen species. Conversely, proline can also protect cells against oxidative stress.
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Solution: It is recommended to perform a dose-response experiment to determine the optimal L-Proline-¹³C₅ concentration that ensures high labeling efficiency without adversely affecting cell health and metabolism. Monitor cell morphology, viability (e.g., using a Trypan Blue exclusion assay), and proliferation rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Proline-¹³C₅ labeling in mammalian cells?
A1: L-Proline-¹³C₅ is primarily used as a stable isotope tracer in two main applications:
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Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, L-Proline-¹³C₅ can be used to label proteins for quantitative proteomics studies, allowing for the comparison of protein abundance between different experimental conditions.
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¹³C Metabolic Flux Analysis (¹³C-MFA): This technique uses ¹³C-labeled substrates like L-Proline-¹³C₅ to trace the flow of carbon through metabolic pathways, enabling the quantification of reaction rates (fluxes) within the cell.
Q2: How do I prepare my SILAC medium for L-Proline-¹³C₅ labeling?
A2: You will need to use a custom cell culture medium that is deficient in standard L-proline. To this basal medium, you will add a known concentration of L-Proline-¹³C₅. It is also crucial to use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled proline from the serum.
Q3: How can I confirm that my cells have reached isotopic steady state?
A3: To confirm isotopic steady state, you can perform a time-course experiment. Harvest cells at different time points after introducing the L-Proline-¹³C₅-containing medium (e.g., after 2, 4, 6, and 8 cell doublings). Prepare protein samples for mass spectrometry and analyze the isotopic enrichment of proline in a highly abundant protein. Isotopic steady state is reached when the percentage of labeling no longer increases with longer incubation times.
Q4: Can I use L-Proline-¹³C₅ in combination with other labeled amino acids?
A4: Yes, in SILAC experiments, L-Proline-¹³C₅ can be used in conjunction with other labeled amino acids, such as ¹³C₆-lysine and ¹³C₆-arginine, for multiplexed quantitative proteomics. This allows for the simultaneous comparison of more than two experimental conditions.
Q5: What are the key enzymes in the metabolic pathway connecting arginine and proline?
A5: The metabolic pathways of arginine and proline are interconnected through the intermediate, pyrroline-5-carboxylate (P5C). Key enzymes involved include:
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Arginase: Converts arginine to ornithine.
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Ornithine aminotransferase (OAT): Converts ornithine to P5C.
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Pyrroline-5-carboxylate reductase (PYCR): Reduces P5C to proline.
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Proline dehydrogenase (PRODH) / Proline oxidase (POX): Oxidizes proline back to P5C.
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Pyrroline-5-carboxylate dehydrogenase (P5CDH): Converts P5C to glutamate.
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing L-Proline labeling experiments.
| Parameter | Recommended Value/Range | Cell Type/Context | Reference |
| Unlabeled L-Proline Supplementation (to prevent Arg-to-Pro conversion) | 200 mg/L | HeLa, hESC, mESC | |
| Reduction in Arginine-to-Proline Conversion | From 28% to 2% signal loss | HeLa | |
| Recommended Cell Doublings for >97% Labeling | At least 5-6 | General mammalian cells | |
| L-Proline Concentration to Enhance Cell Viability | 0.5 - 1.0 mmol/L | Porcine trophectoderm cells | |
| L-Proline Concentration with No Observed Cytotoxicity | Up to 5 mM | C6 glioma cells |
Detailed Experimental Protocols
Protocol 1: L-Proline-¹³C₅ Labeling for SILAC Experiments
This protocol provides a general framework for labeling mammalian cells with L-Proline-¹³C₅ for quantitative proteomics.
Materials:
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Mammalian cell line of interest
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Proline-free cell culture medium (e.g., custom DMEM or RPMI 1640)
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L-Proline-¹³C₅ (≥98% isotopic purity)
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Dialyzed Fetal Bovine Serum (dFBS)
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Standard cell culture reagents (e.g., penicillin-streptomycin, glutamine)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture Adaptation:
-
Thaw and culture your mammalian cells in standard proline-containing medium until they are healthy and actively proliferating.
-
Gradually adapt the cells to the proline-free medium supplemented with dFBS. This may require several passages. Monitor cell morphology and growth rate during adaptation.
-
-
Preparation of SILAC Media:
-
Prepare "light" and "heavy" SILAC media.
-
Light Medium: Proline-free basal medium + 10% dFBS + standard supplements + unlabeled L-proline at the desired concentration.
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Heavy Medium: Proline-free basal medium + 10% dFBS + standard supplements + L-Proline-¹³C₅ at the same concentration as the light medium.
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If also labeling with arginine and lysine, add the respective "light" and "heavy" versions to the corresponding media. To prevent arginine-to-proline conversion, add unlabeled L-proline to both light and heavy media containing labeled arginine.
-
-
Cell Labeling:
-
Seed an equal number of cells into culture dishes containing either the "light" or "heavy" SILAC medium.
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Culture the cells for at least five to six population doublings to achieve near-complete incorporation of the labeled amino acid.
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Change the medium every 2-3 days or as needed to ensure nutrient availability.
-
-
Experimental Treatment:
-
Once the cells are fully labeled, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Harvesting and Lysis:
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Wash the cells with ice-cold PBS.
-
Harvest the cells (e.g., by scraping).
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Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
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Lyse the combined cell pellet in an appropriate lysis buffer containing protease inhibitors.
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Clarify the lysate by centrifugation to remove cell debris.
-
-
Sample Preparation for Mass Spectrometry:
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Determine the protein concentration of the lysate.
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Proceed with standard proteomics sample preparation protocols, including protein reduction, alkylation, and tryptic digestion.
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The resulting peptide mixture is now ready for LC-MS/MS analysis.
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Visualizations
Metabolic Pathway of Proline and Arginine
Caption: Metabolic pathways of proline and arginine in mammalian cells.
Experimental Workflow for SILAC Labeling
Caption: Experimental workflow for a typical SILAC experiment.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amino acid transporter SNAT2 mediates L-proline-induced differentiation of ES cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mass Spectrometry Data in L-Proline-¹³C₅ Experiments: A Comparative Guide
Stable isotope labeling with compounds like L-Proline-¹³C₅, followed by mass spectrometry analysis, is a powerful technique to trace the metabolic fate of proline and quantify its incorporation into newly synthesized proteins, most notably collagen. The validation of the resulting mass spectrometry data is a critical step to confirm the identity and quantity of labeled analytes, ensuring that the observed isotopic enrichment is a true reflection of biological processes.
Experimental and Data Validation Workflow
A typical workflow for a stable isotope tracing experiment using L-Proline-¹³C₅ involves several key stages, from sample preparation to data analysis. Each stage requires careful consideration and validation to ensure data integrity.
Detailed Methodologies for Mass Spectrometry Data Validation
Accurate validation of mass spectrometry data in L-Proline-¹³C₅ experiments hinges on a multi-faceted approach, encompassing both qualitative and quantitative assessments. The following protocols are essential for ensuring the reliability of your results.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation
This protocol outlines the key parameters for validating the analytical method used to quantify L-Proline and its ¹³C-labeled isotopologues.
1. Linearity and Range:
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Prepare a series of calibration standards of known concentrations for both unlabeled (¹²C) L-Proline and L-Proline-¹³C₅.
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Analyze the standards using the developed LC-MS/MS method.
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Plot the peak area ratio (analyte/internal standard) against the concentration.
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Determine the linearity of the response by calculating the coefficient of determination (R²), which should ideally be ≥ 0.99.
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The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
2. Accuracy and Precision:
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Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range in multiple replicates (n≥5).
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Accuracy is determined by comparing the mean measured concentration to the known concentration and expressed as a percentage of recovery. Acceptance criteria are typically within 85-115%.
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Precision is assessed by calculating the relative standard deviation (RSD) of the measurements at each QC level. Intraday and interday precision should generally be <15% RSD.
3. Specificity and Selectivity:
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Analyze blank matrix samples (e.g., cell lysate from unlabeled cells) to ensure no interfering peaks are present at the retention time of L-Proline and its isotopologues.
-
Specificity is confirmed by the unique fragmentation pattern (MS/MS transitions) of the analyte.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio (S/N) of ≥ 3.
-
LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (e.g., S/N ≥ 10 and within 20% of the nominal concentration).
Protocol 2: Isotopic Enrichment Data Validation
This protocol focuses on validating the incorporation of the ¹³C label.
1. Natural Isotope Abundance Correction:
-
The mass spectra of unlabeled molecules naturally contain isotopologues due to the presence of ¹³C, ¹⁵N, etc.
-
This natural abundance must be mathematically corrected to accurately determine the enrichment from the L-Proline-¹³C₅ tracer. Several software packages can perform this correction.
2. Confirmation of Isotopic Labeling:
-
Analyze samples from both unlabeled and L-Proline-¹³C₅-labeled conditions.
-
Confirm the presence of the expected mass shift in the labeled samples (a +5 Da shift for fully labeled proline).
-
The isotopic distribution pattern in the labeled samples should be distinct from the natural abundance pattern.
Performance Comparison of Data Analysis Software
Several software platforms are available for processing and validating stable isotope tracing data. The choice of software can impact the efficiency and accuracy of your results.
| Feature | Skyline | MetaboAnalyst | XCMS |
| Primary Application | Targeted proteomics and metabolomics | Statistical analysis and interpretation of metabolomics data | Untargeted metabolomics data processing |
| Stable Isotope Analysis | Excellent support for stable isotope dilution and tracing experiments. Allows for manual inspection and validation of peak integration. | Primarily for statistical analysis of processed data. Can be used to analyze enrichment data but does not perform the initial processing from raw files. | Can detect features from labeled experiments but requires more manual setup for targeted isotope tracing analysis. |
| User Interface | Graphical user interface (GUI) with a steep learning curve but powerful visualization tools. | Web-based and R package with a user-friendly interface for statistical analysis. | Primarily R-based, requiring scripting skills. |
| Validation Tools | Extensive tools for assessing peak shape, retention time, and interference. Facilitates manual review of data quality. | Focuses on statistical validation (e.g., cross-validation, permutation testing). | Provides tools for retention time correction and peak grouping. |
| Ideal Use Case for L-Proline-¹³C₅ | Ideal for targeted quantification and validation of proline isotopologues in complex matrices. | Best for downstream statistical analysis of quantified enrichment data to identify significant changes between experimental groups. | More suited for discovery-based experiments to identify all labeled species, but less streamlined for targeted validation. |
Case Study: Tracing Glutamine-Derived Proline in Collagen Synthesis
Due to the limited availability of public datasets from L-Proline-¹³C₅ experiments, we present an analogous case study based on the findings of Schwörer et al. (2020), who used ¹³C-labeled glutamine to trace its conversion to proline and subsequent incorporation into collagen. The principles of data validation remain directly applicable.
In this study, myofibroblasts were cultured with [U-¹³C₅]-glutamine. Mass spectrometry was then used to measure the isotopic enrichment in intracellular proline and in hydroxyproline within newly synthesized collagen.
Illustrative Quantitative Data
The following table presents hypothetical data modeled after the expected outcomes of such an experiment, demonstrating how to structure and present validated quantitative results.
| Analyte | Condition | Mean Peak Area (n=3) | RSD (%) | Isotopic Enrichment (%) |
| Intracellular Proline | Control (Unlabeled) | 1.2 x 10⁶ | 8.2 | 1.1 (Natural Abundance) |
| ¹³C-Glutamine Labeled | 1.1 x 10⁶ | 7.5 | 45.3 | |
| Collagen-derived Hydroxyproline | Control (Unlabeled) | 8.5 x 10⁵ | 9.1 | 1.1 (Natural Abundance) |
| ¹³C-Glutamine Labeled | 1.5 x 10⁶ | 8.8 | 38.7 |
This is illustrative data based on published findings and does not represent raw experimental results.
Visualizing the Metabolic Pathway: Collagen Biosynthesis
The synthesis of collagen is a complex, multi-step process that is heavily reliant on the availability of proline. L-Proline-¹³C₅ tracing allows researchers to dissect the flux through this critical pathway.
A Researcher's Guide: Comparing L-Proline-¹³C₅ and ¹⁵N-Proline for Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive comparison of two commonly used stable isotopes of proline—L-Proline-¹³C₅ and ¹⁵N-Proline—for tracing proline metabolism. By examining their respective advantages and limitations in the context of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific scientific questions.
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. L-proline, a multifaceted amino acid, plays a crucial role in protein synthesis, collagen formation, and cellular stress responses, and also serves as a metabolic fuel by feeding into the tricarboxylic acid (TCA) cycle. Understanding the dynamics of proline metabolism is therefore vital in various research areas, including cancer biology, immunology, and regenerative medicine.
Core Principles: Carbon vs. Nitrogen Tracing
The fundamental difference between L-Proline-¹³C₅ and ¹⁵N-Proline lies in the labeled atom. L-Proline-¹³C₅ traces the path of the carbon backbone of proline, while ¹⁵N-Proline follows the fate of its nitrogen atom. This distinction dictates their suitability for different metabolic investigations.
-
L-Proline-¹³C₅ is ideal for tracking the catabolism of proline into TCA cycle intermediates. By measuring the incorporation of ¹³C into metabolites like glutamate, α-ketoglutarate, and other downstream products, researchers can quantify the contribution of proline to cellular energy metabolism.
-
¹⁵N-Proline is primarily used to study nitrogen metabolism, including proline's role in amino acid transamination reactions and its incorporation into newly synthesized proteins.
Quantitative Data Comparison
The choice of analytical platform—mass spectrometry or NMR spectroscopy—is intimately linked to the isotopic tracer. The following table summarizes the key considerations for each combination.
| Feature | L-Proline-¹³C₅ (Primarily with Mass Spectrometry) | ¹⁵N-Proline (Primarily with NMR Spectroscopy) |
| Primary Application | Metabolic flux analysis of carbon metabolism (e.g., proline's contribution to the TCA cycle). | Studies of nitrogen metabolism, protein synthesis, and structural biology. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Shift | +5 Da (for fully labeled) | +1 Da |
| Sensitivity | High (femtomole to attomole range with LC-MS) | Lower (micromole to millimole range) |
| Information Provided | Mass isotopomer distribution, providing detailed flux information. | Positional information of the label, useful for identifying specific metabolic reactions and protein structure. |
| Sample Throughput | High | Low |
| Key Advantage | High sensitivity and ability to resolve complex metabolic networks. | Provides detailed structural and positional information without the need for chromatographic separation. |
| Key Limitation | Destructive technique; provides limited structural information. | Lower sensitivity; can be challenging for low-abundance metabolites. |
Experimental Protocols
Protocol 1: LC-MS-based Metabolic Flux Analysis using L-Proline-¹³C₅
This protocol outlines the general steps for tracing the metabolism of L-Proline-¹³C₅ in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in standard growth medium.
- Replace the standard medium with a medium containing a known concentration of L-Proline-¹³C₅ (e.g., the same concentration as unlabeled proline in the standard medium).
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet protein and cell debris.
- Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography for polar metabolites).
- Monitor the mass isotopologues of proline and its downstream metabolites (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates).
4. Data Analysis:
- Correct the raw data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of ¹³C in each metabolite at each time point.
- Use metabolic flux analysis software to model the data and quantify the flux through proline metabolic pathways.
Protocol 2: NMR-based Analysis of ¹⁵N-Proline Metabolism
This protocol provides a general workflow for studying ¹⁵N-Proline metabolism using NMR spectroscopy.
1. Cell Culture and Labeling:
- Culture cells in a medium where the standard proline is replaced with ¹⁵N-Proline. For protein studies, this is often done in combination with other ¹⁵N-labeled amino acids.
- Incubate the cells for a sufficient duration to allow for significant incorporation of the isotope.
2. Sample Preparation:
- For metabolite analysis, extract metabolites as described in the LC-MS protocol.
- For protein analysis, lyse the cells and purify the protein of interest.
- Prepare the sample in a suitable NMR buffer containing D₂O for locking.
3. NMR Data Acquisition:
- Acquire ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra to observe the correlation between the nitrogen and its attached proton.
- For proline, which lacks a backbone amide proton, specialized NMR experiments may be required to observe the ¹⁵N signal.[1]
4. Data Analysis:
- Process the NMR spectra to identify and quantify the signals from ¹⁵N-labeled metabolites or amino acid residues within a protein.
- Changes in the chemical shifts of the ¹⁵N signals can provide information about the local chemical environment and metabolic transformations.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of these tracers and the experimental processes, the following diagrams are provided.
Figure 1: Tracing the metabolic fate of L-Proline-¹³C₅ and ¹⁵N-Proline.
Figure 2: Comparative experimental workflows for L-Proline-¹³C₅ and ¹⁵N-Proline.
Conclusion: Selecting the Right Tool for the Job
The choice between L-Proline-¹³C₅ and ¹⁵N-Proline is not a matter of one being universally superior, but rather a strategic decision based on the specific research question.
-
For quantitative metabolic flux analysis of proline's contribution to central carbon metabolism, L-Proline-¹³C₅ coupled with LC-MS is the preferred method due to its high sensitivity and the detailed information provided by mass isotopomer analysis.
-
For studies focused on nitrogen metabolism, amino acid transamination, and protein synthesis , or for structural biology applications , ¹⁵N-Proline analyzed by NMR spectroscopy offers invaluable insights into the fate of the nitrogen atom and the structural context of proline residues.
In some instances, a dual-labeling approach using L-Proline-¹³C₅,¹⁵N can provide a more comprehensive picture of both carbon and nitrogen metabolism simultaneously. By carefully considering the strengths and limitations of each tracer and analytical platform, researchers can design robust experiments that yield clear and impactful data, ultimately advancing our understanding of the intricate roles of proline in health and disease.
References
A Researcher's Guide to Tracing Protein Synthesis: L-Proline-¹³C₅ vs. Deuterium-Labeled Proline
For researchers, scientists, and drug development professionals, accurately tracing de novo protein synthesis is fundamental to understanding cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. Stable isotope labeling with amino acids, followed by mass spectrometry, is a cornerstone technique for these investigations. Proline, a crucial component of many structural proteins like collagen, is often the amino acid of choice for tracking the synthesis of specific protein pools.
This guide provides an objective comparison between two commonly used proline isotopologues: L-Proline-¹³C₅, where five carbon atoms are replaced with the heavy ¹³C isotope, and deuterium-labeled proline (e.g., L-Proline-d₇), where hydrogen atoms are substituted with deuterium (²H). The choice between these tracers can significantly impact experimental outcomes, from analytical accuracy to biological interpretation.
Core Principles and Comparative Analysis
The fundamental principle involves introducing the labeled proline into a biological system (cell culture or in vivo), where it is incorporated into newly synthesized proteins. These heavy-labeled proteins can then be distinguished from the pre-existing, unlabeled (light) protein pool by their increased mass using mass spectrometry (MS). The rate of incorporation provides a direct measure of the fractional synthesis rate (FSR) of the protein or proteome.
While both ¹³C and deuterium labels serve this purpose, they possess distinct physicochemical properties that influence their suitability for different applications.
Table 1: Comparison of Physical and Analytical Characteristics
| Feature | L-Proline-¹³C₅ | Deuterium-Labeled Proline (e.g., d₇) |
| Mass Shift | +5 Da (or more, depending on labeling) | +7 Da (or as per specific labeling) |
| Isotopic Purity | Typically high (>98%) | Typically high (>97%) |
| Chromatography | Co-elutes with the unlabeled (¹²C) peptide in Reverse Phase LC | May elute slightly earlier than the unlabeled peptide in Reverse Phase LC, known as an isotopic effect[1][2]. |
| MS Signal | Creates a distinct isotopic cluster shifted by a whole number of Daltons. | Creates a distinct isotopic cluster, but the pattern can be more complex. |
| Metabolic Stability | The ¹³C-N and ¹³C-¹³C bonds are highly stable. Isotope scrambling is generally low for carbon atoms compared to other isotopes like ¹⁵N[3]. | C-²H bonds are strong, but deuterium can be lost through metabolic exchange reactions[4][5]. |
| Kinetic Isotope Effect | Negligible; the mass difference is too small to significantly affect reaction rates. | Possible; the doubling of the hydrogen mass can slow enzymatic reactions, potentially altering metabolic and synthesis rates. |
Table 2: Performance Metrics and Experimental Considerations
| Performance Metric | L-Proline-¹³C₅ | Deuterium-Labeled Proline | Key Considerations for Researchers |
| Quantitative Accuracy | High. Co-elution of labeled and unlabeled peptides ensures they experience identical ionization conditions, minimizing analytical bias. | Moderate to High. Chromatographic shifts can lead to differential ion suppression in complex samples, potentially skewing quantification ratios. Careful validation is required. | For high-precision quantification, especially in complex matrices, ¹³C labeling is generally considered more robust. |
| Biological Perturbation | Minimal. The kinetic isotope effect is insignificant, ensuring the tracer does not alter the biological process being measured. | Low but Possible. A kinetic isotope effect could theoretically reduce the rate of proline incorporation or its metabolism, leading to an underestimation of the true synthesis rate. | In studies where absolute quantification of synthesis rates is critical, the potential for a kinetic isotope effect with deuterium should be considered. |
| Cost-Effectiveness | Generally more expensive to synthesize. | Often more cost-effective to produce. | For large-scale screening or pilot studies where budget is a primary constraint, deuterium labeling may be an attractive option. |
| Metabolic Scrambling | Low. The carbon backbone of proline is metabolically stable, and ¹³C atoms are less prone to being transferred to other molecules compared to nitrogen isotopes. | Low to Moderate. While the C-²H bond is stable, deuterium can be lost to the cellular water pool through various enzymatic exchange reactions, which may complicate metabolic flux analysis. | L-Proline-¹³C₅ provides a more reliable tracer for studies where the metabolic fate of the entire proline molecule is of interest. |
Visualization of Experimental and Logical Workflows
To better illustrate the processes and considerations discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are generalized protocols for cell culture labeling and sample preparation. Specific parameters such as tracer concentration and labeling duration should be optimized for the specific cell line and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Media Preparation: Prepare SILAC-compatible DMEM or RPMI medium lacking natural L-proline. Supplement this medium with either L-Proline-¹³C₅ or deuterium-labeled proline at a concentration sufficient for robust incorporation (e.g., 0.6 mM). Also prepare a "light" control medium containing an identical concentration of unlabeled L-proline.
-
Cell Adaptation (for full labeling studies): For experiments requiring near-complete labeling (e.g., SILAC-based relative quantification), culture cells for at least five to seven generations in the "heavy" medium to ensure >95% incorporation.
-
Pulse Labeling (for synthesis rate studies): For measuring fractional synthesis rates, culture cells in standard "light" medium. To begin the experiment, replace the light medium with the prepared "heavy" medium.
-
Time Course and Harvest: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24 hours) after the switch to heavy medium. Wash cells twice with ice-cold phosphate-buffered saline (PBS) and store cell pellets at -80°C until further processing.
Protocol 2: Protein Extraction, Digestion, and LC-MS/MS Preparation
-
Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lyse cells by sonication or mechanical disruption on ice.
-
Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Reduction and Alkylation: Take a standardized amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.
-
Proteolytic Digestion: Dilute the sample with ammonium bicarbonate (100 mM, pH 8.0) to reduce the denaturant concentration. Add mass spectrometry-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove salts and detergents.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 5% acetonitrile and 0.1% formic acid. Analyze the samples on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.
Conclusion and Recommendations
The choice between L-Proline-¹³C₅ and deuterium-labeled proline is a trade-off between analytical rigor and cost.
-
L-Proline-¹³C₅ is the superior choice for experiments demanding the highest quantitative accuracy and precision. Its key advantages are the negligible kinetic isotope effect and the co-elution of labeled and unlabeled peptides, which eliminates a significant source of potential analytical error. It is recommended for detailed kinetic studies, validation experiments, and any research where absolute quantification is the primary goal.
-
Deuterium-labeled proline is a viable and cost-effective alternative, particularly for large-scale or screening applications. However, researchers must be aware of and control for its potential drawbacks. It is critical to verify that chromatographic shifts do not occur on the specific LC system being used or to develop analytical methods that account for them. The potential, albeit often small, kinetic isotope effect should be considered when interpreting kinetic data.
Ultimately, the optimal tracer depends on the specific research question, the complexity of the biological system, and the analytical resources available. For foundational studies and drug development applications where data integrity is paramount, the investment in ¹³C-labeled tracers is often justified by the enhanced confidence in the quantitative results.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of L-Proline-13C5 Based Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-proline is crucial in various fields, including metabolomics, cancer research, and pharmaceutical development. The use of stable isotope-labeled internal standards, such as L-Proline-13C5, in conjunction with mass spectrometry has become a benchmark for precision and accuracy. This guide provides an objective comparison of this compound based methods with other analytical techniques, supported by experimental data and detailed protocols to aid in method selection and validation.
The quantification of L-proline, a non-essential amino acid, plays a significant role in understanding metabolic pathways and identifying potential disease biomarkers. While various analytical methods exist, those employing this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often considered the gold standard due to their high specificity and sensitivity.[1][2] This guide explores the cross-validation of this modern technique against traditional methods, providing a clear perspective on their respective capabilities and limitations.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters of an LC-MS/MS method utilizing this compound as an internal standard, compared to other common analytical techniques for L-proline quantification.
| Parameter | LC-MS/MS with this compound | HPLC with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Ninhydrin-Based Colorimetric Assay | Enzymatic Assay |
| Linearity (Range) | 2.5 – 100 µg/mL[1][3] | 0.15 - 100.00 µg/mL[4] | Analyte Dependent | Analyte Dependent | Similar to Ninhydrin |
| Precision (%RSD) | < 10% (Intra- and Inter-day) | < 4% (Intra- and Inter-day) | Variable | Variable | Superior to Ninhydrin |
| Accuracy (% Recovery) | 98.06% - 100.25% | > 90% | Variable | Variable | High |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | Low ng/mL range | Analyte Dependent | Higher than LC-MS/MS | Similar to Ninhydrin |
| Specificity | Very High | High | High | Low (cross-reactivity with other amino acids) | Very High (specific for L-proline) |
| Sample Preparation | Simple (Protein Precipitation) | Derivatization Required | Derivatization Required | Simple | Simple |
| Analysis Time | Rapid | Time-consuming | Time-consuming | Rapid | Rapid |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the quantification of L-proline in human serum.
1. Sample Preparation:
-
To 50 µL of serum sample, add 150 µL of methanol containing the internal standard (this compound,15N).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm).
-
Mobile Phase: 40% methanol in 0.05% formic acid aqueous solution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ionization Electrospray (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Proline: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound,15N: Precursor ion > Product ion (specific m/z values to be optimized).
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves pre-column derivatization for the analysis of proline in honey.
1. Sample Preparation and Derivatization:
-
Extract free proline from the sample using an appropriate buffer (e.g., 0.1 M borate buffer, pH 8.0) with ultrasound assistance.
-
To an aliquot of the extract, add the derivatizing agent (e.g., 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, NBD-F).
-
Incubate to allow the reaction to complete.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., XDB C18, 150 × 4.6 mm i.d.).
-
Mobile Phase: Gradient elution with a mixture of sodium acetate buffer, methanol, and tetrahydrofuran.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the NBD-proline derivative.
Enzymatic Assay for L-Proline
This assay utilizes the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR) for the specific quantification of L-proline.
1. Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, NADP+, and the sample extract.
-
Initiate the reaction by adding the P5CR enzyme.
2. Measurement:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Quantify L-proline concentration based on a standard curve.
Visualizing the Analytical Workflow
To better understand the logical flow of the LC-MS/MS analytical method, the following diagram illustrates the key steps from sample receipt to data analysis.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of L-Proline-13C5 and Unlabeled Proline Uptake for Cellular Research
For researchers, scientists, and professionals in drug development, understanding the cellular uptake of amino acids is crucial for elucidating metabolic pathways and developing novel therapeutics. This guide provides an objective comparison of the uptake of isotopically labeled L-Proline-13C5 and its unlabeled counterpart, supported by experimental data and detailed protocols.
Stable isotope-labeled amino acids, such as this compound, have become indispensable tools in metabolic research, proteomics, and drug development.[1][][3] They serve as tracers to track the fate of molecules in biological systems and as internal standards for precise quantification.[4][5] A key assumption in these applications is that the isotopic labeling does not significantly alter the biological activity, including cellular uptake, compared to the natural, unlabeled form. This guide examines this assumption by providing a framework for a quantitative comparison.
Quantitative Comparison of Uptake Kinetics
While direct comparative studies on the uptake kinetics of this compound versus unlabeled L-proline are not extensively published, the principles of amino acid transport suggest that the small mass difference is unlikely to significantly alter the affinity (Km) and maximum velocity (Vmax) of transport. The primary methods for quantifying uptake rely on detecting the molecule post-internalization, where labeled and unlabeled forms are differentiated by their mass.
Below is a summary table of expected kinetic parameters based on typical amino acid uptake studies. These values are illustrative and would need to be determined experimentally for a specific cell line and transporter.
| Parameter | This compound | Unlabeled L-Proline | Method of Detection | Key Considerations |
| Km (µM) | Expected to be similar to unlabeled proline | ~100-1500 (transporter dependent) | LC-MS/MS | Allows for discrimination from endogenous proline pools. |
| Vmax (nmol/min/mg protein) | Expected to be similar to unlabeled proline | ~1-1.5 (transporter and cell-type dependent) | LC-MS/MS or Fluorometric Assay | Provides a measure of the maximum transport rate. |
| Uptake Specificity | High | High | Competition Assays | Uptake should be inhibitable by other neutral amino acids. |
Experimental Protocols
To quantitatively compare the uptake of this compound and unlabeled proline, two primary experimental approaches can be employed: a stable isotope tracer assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and a fluorometric assay for total proline uptake.
Protocol 1: Stable Isotope-Labeled L-Proline Uptake Assay using LC-MS/MS
This method offers high specificity and allows for the differentiation of exogenously supplied proline from the endogenous pool.
Materials:
-
Cells of interest (e.g., cancer cell line known to express proline transporters)
-
Cell culture medium and supplements
-
This compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in a 24-well plate and culture until they reach the desired confluency.
-
Starvation: Prior to the uptake assay, incubate cells in an amino acid-free medium for 1-2 hours to deplete intracellular proline pools.
-
Uptake Initiation: Wash the cells with pre-warmed uptake buffer. Then, add uptake buffer containing a known concentration of this compound to each well.
-
Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 10 minutes.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the intracellular concentration of this compound.
Protocol 2: Unlabeled L-Proline Uptake Assay using a Fluorometric Kit
This method measures the total proline concentration and is suitable for high-throughput screening.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Unlabeled L-Proline
-
Uptake buffer (e.g., HBSS)
-
Proline Assay Kit (Fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Starvation: Follow steps 1 and 2 from Protocol 1.
-
Uptake Initiation: Wash cells with pre-warmed uptake buffer and then add uptake buffer containing various concentrations of unlabeled L-proline.
-
Incubation: Incubate for a fixed time point (e.g., 30 minutes) at 37°C.
-
Uptake Termination and Cell Lysis: Follow steps 5 and 6 from Protocol 1.
-
Fluorometric Assay: Process the cell lysates according to the manufacturer's instructions for the proline assay kit. This typically involves an enzymatic reaction that produces a fluorescent signal proportional to the proline concentration.
-
Data Analysis: Measure the fluorescence using a microplate reader and calculate the intracellular proline concentration based on a standard curve.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the underlying biology, the following diagrams illustrate the workflow and a key signaling pathway involved in proline transport.
Caption: Experimental workflow for comparing L-Proline uptake.
L-proline uptake is a regulated process involving several transporters. The mTOR signaling pathway, a central regulator of cell growth and metabolism, can influence the expression and activity of amino acid transporters.
Caption: Simplified L-Proline uptake and its link to mTOR signaling.
Conclusion
The use of this compound is a powerful technique for tracing proline metabolism and quantifying its presence in complex biological samples. Based on the principles of solute transport, its uptake kinetics are expected to be quantitatively similar to unlabeled proline. The provided experimental protocols offer a robust framework for researchers to validate this assumption within their specific experimental systems. The choice between using a stable isotope-labeled or unlabeled approach will depend on the specific research question, the need to distinguish from endogenous pools, and the available analytical instrumentation.
References
Assessing the Reproducibility of L-Proline-¹³C₅ Tracing Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging stable isotope tracing to unravel metabolic pathways, understanding the reproducibility of these experiments is paramount. This guide provides a comprehensive comparison of L-Proline-¹³C₅ tracing experiments with other common metabolic tracers, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Tracer Reproducibility
While direct comparative studies on the overall experimental reproducibility of L-Proline-¹³C₅ versus other tracers are limited, we can infer performance from analytical validation data and an understanding of the metabolic pathways. The following table summarizes typical analytical reproducibility for key tracers and discusses factors influencing overall experimental variability.
| Tracer | Analytical Method | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Factors Influencing Experimental Reproducibility |
| L-Proline-¹³C₅ | LC-MS/MS | < 10%[1] | < 10%[1] | Cellular uptake rates, pool size of intracellular proline, and the activity of proline metabolic pathways. |
| ¹³C-Glucose | GC-MS or LC-MS/MS | < 15% | < 15% | High flux through glycolysis can lead to rapid label incorporation and potentially lower variability. Centrality in metabolism means it labels a wide range of downstream metabolites. |
| ¹³C-Glutamine | GC-MS or LC-MS/MS | < 15% | < 15% | Crucial for TCA cycle anaplerosis and biosynthesis of other amino acids and nucleotides. Variability can be influenced by the activity of glutaminolysis.[2] |
| ¹³C-Arginine | LC-MS/MS | < 15% | < 15% | Metabolic conversion to proline can be a source of variability and requires careful data analysis. |
Note: The precision values for ¹³C-Glucose and ¹³C-Glutamine are general estimates for well-established methods. The provided data for L-Proline-¹³C₅ is from a validated method for quantifying total proline levels using a labeled internal standard.[1] Reproducibility of isotope enrichment measurements in tracing experiments will be influenced by the degree of enrichment and the analytical platform's sensitivity.
Experimental Protocols: From Cell Culture to Data Analysis
This section provides a detailed methodology for a typical L-Proline-¹³C₅ tracing experiment in cultured mammalian cells, followed by a comparison with protocols for other common tracers.
Protocol for L-Proline-¹³C₅ Tracing Experiment
This protocol is synthesized from established methods for stable isotope tracing and metabolite analysis.[3]
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare custom media lacking unlabeled L-proline. Supplement this media with L-Proline-¹³C₅ at a concentration typical for the specific cell line and experimental goals (e.g., 0.3 mM). The use of dialyzed fetal bovine serum (dFBS) is recommended to minimize the presence of unlabeled amino acids.
-
Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the L-Proline-¹³C₅ containing medium. The labeling duration should be sufficient to achieve a steady-state labeling of the intracellular proline pool and its downstream metabolites. This typically ranges from 24 to 72 hours, depending on the cell proliferation rate and the turnover of the metabolites of interest.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Chromatography: Separate the metabolites using a liquid chromatography system. A HILIC column is often suitable for separating polar metabolites like amino acids.
-
Mass Spectrometry: Detect and quantify the mass isotopologues of proline and its downstream metabolites using a high-resolution mass spectrometer.
-
Data Analysis: Correct the raw data for the natural abundance of ¹³C. Determine the fractional enrichment of ¹³C in proline and other metabolites of interest.
Comparison with Other Tracer Protocols
| Experimental Step | L-Proline-¹³C₅ | ¹³C-Glucose | ¹³C-Glutamine |
| Media Preparation | Proline-free base medium + L-Proline-¹³C₅ | Glucose-free base medium + ¹³C-Glucose | Glutamine-free base medium + ¹³C-Glutamine |
| Labeling Duration | Typically 24-72 hours to reach steady-state in amino acid pools and downstream pathways. | Can be shorter for glycolytic intermediates (minutes to hours) but longer for downstream biomass. | Hours to days, depending on the specific pathways being investigated. |
| Key Metabolites | Proline, glutamate, ornithine, collagen precursors (hydroxyproline). | Glycolytic intermediates, TCA cycle intermediates, lactate, ribose for nucleotides. | TCA cycle intermediates, other non-essential amino acids, nucleotides. |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visualize the complex relationships in proline metabolism and the experimental process, the following diagrams have been generated using Graphviz.
Conclusion
References
A Researcher's Guide to Stable Isotope Tracers for Proline Metabolism: A Comparative Analysis of L-Proline-¹³C₅, L-Proline-¹⁵N, and Deuterated L-Proline
For researchers, scientists, and drug development professionals investigating the intricate roles of proline in metabolism, protein synthesis, and disease, the selection of an appropriate stable isotope tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the primary stable isotope tracers for proline—L-Proline-¹³C₅, L-Proline-¹⁵N, and deuterated L-Proline (e.g., L-Proline-d₇)—supported by experimental principles and data.
Core Principles: Choosing the Right Isotopic Label
Stable isotope tracers are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope.[1] These tracers are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR), allowing researchers to trace their metabolic fate.[][3] The choice between ¹³C, ¹⁵N, and ²H (deuterium) depends entirely on the biological question being addressed.
-
L-Proline-¹³C₅ (Uniformly Labeled): This tracer replaces all five carbon atoms with ¹³C. It is the gold standard for elucidating the path of the proline carbon skeleton through metabolic pathways.[][] By tracking the distribution of the five ¹³C atoms in downstream metabolites, researchers can quantify fluxes through pathways like the Krebs cycle, gluconeogenesis, and collagen synthesis.
-
L-Proline-¹⁵N: This tracer replaces the single nitrogen atom with ¹⁵N. Its primary application is in studying nitrogen metabolism, amino acid transamination reactions, and quantifying protein synthesis and degradation rates. Since the nitrogen atom is retained during peptide bond formation, ¹⁵N-proline is an excellent tool for measuring its incorporation into new proteins.
-
Deuterated L-Proline (e.g., L-Proline-d₇): This tracer replaces hydrogen atoms with deuterium (²H). Deuterated tracers are particularly useful for investigating redox metabolism and can offer insights into water utilization and fat metabolism. However, they are susceptible to the Deuterium Kinetic Isotope Effect (KIE) , where the heavier mass of deuterium can slow down enzymatic reactions, a factor that must be carefully considered in experimental design.
Quantitative Data: A Comparative Overview
Direct, head-to-head comparisons of all three proline tracer types within a single experimental system are scarce in published literature. However, by synthesizing data from analogous studies, we can construct a robust comparison of their key performance characteristics.
Table 1: Comparison of Proline Stable Isotope Tracers
| Feature | L-Proline-¹³C₅ | L-Proline-¹⁵N | Deuterated L-Proline (e.g., L-Proline-d₇) |
| Traced Moiety | Carbon Skeleton | Nitrogen Atom | Hydrogen Atoms |
| Primary Application | Metabolic Flux Analysis (MFA) of carbon pathways | Protein Synthesis/Turnover, Nitrogen Metabolism | Redox Metabolism, Specialized Flux Studies |
| Kinetic Isotope Effect (KIE) | Generally considered negligible or very small. | Negligible for most biological reactions. | Can be significant (4-6% reduction in metabolic rates observed for deuterated glucose/acetate), potentially altering pathway kinetics. |
| Label Retention in Protein | High (Carbon backbone is stable). | High (Nitrogen is integral to the peptide bond). | Can be susceptible to loss through exchange reactions, especially during transamination. |
| Mass Spectrometry Analysis | Produces a clear M+5 mass shift, simplifying analysis of downstream metabolites. | Produces an M+1 shift. Ideal for distinguishing from the natural ¹³C abundance background. | Can produce complex spectra due to partial deuterium loss and multiple labeling sites. |
| Relative Cost | Generally higher due to the synthesis of multi-¹³C labeled molecules. | Generally lower than ¹³C₅-labeled proline. | Cost is variable depending on the specific deuterated positions. |
Table 2: Tracer Performance in Specific Applications (Based on Representative Studies)
| Application | Tracer | Key Finding / Metric | Reference |
| Protein Biosynthesis | L-Proline-¹⁵N | Found to be a better tracer than L-[1-¹³C]-leucine for studying skin protein metabolism due to higher incorporation. | |
| Metabolic Rate Alteration | Deuterated Glucose ([6,6-²H₂]-glucose) | A kinetic isotope effect of 4-6% was measured, indicating a slight reduction in metabolic rates compared to unlabeled counterparts. | |
| Label Scrambling/Loss | Deuterated Glucose ([6,6-²H₂]-glucose) | Significant ²H label loss was observed in downstream metabolites like glutamate (37.9%) and glutamine (41.5%) in rat brain tissue. |
Experimental Protocols
A successful stable isotope tracing experiment requires careful preparation of cell culture media and precise execution of the labeling, quenching, and extraction steps.
Generalized Protocol for ¹³C Metabolic Flux Analysis with L-Proline-¹³C₅
This protocol is adapted from established methods for stable isotope tracing in mammalian cell culture.
-
Cell Seeding and Growth:
-
Plate cells in a standard, proline-containing growth medium.
-
Culture until they reach approximately 70-80% confluency to ensure they are in a state of active metabolism.
-
-
Preparation of Labeling Medium:
-
Prepare a base medium that is deficient in L-proline.
-
Supplement this base medium with dialyzed Fetal Bovine Serum (dFBS) to minimize competition from unlabeled proline present in standard FBS.
-
Add L-Proline-¹³C₅ to the desired final concentration (e.g., the physiological concentration found in the standard medium).
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Add the pre-warmed L-Proline-¹³C₅ labeling medium to the cells.
-
Incubate the cells for a predetermined period. For steady-state analysis, this is typically at least one to two cell-doubling times. For kinetic flux analysis, multiple time points are taken.
-
-
Metabolite Quenching and Extraction:
-
To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (or another appropriate quenching solution) to the culture plate.
-
Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed in the cold to pellet cell debris.
-
Collect the supernatant, which contains the extracted metabolites, for analysis.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distributions (MIDs) of proline and its downstream metabolites.
-
The MIDs reveal the fractional abundance of molecules containing zero (M+0), one (M+1), two (M+2), etc., heavy isotopes, which is used to calculate metabolic fluxes.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.
References
A Comparative Guide to Statistical Methods for Validating L-Proline-¹³C₅ Experimental Data
This guide provides a comprehensive comparison of statistical methods and experimental protocols for validating L-Proline-¹³C₅ tracer studies. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic research.
Introduction to L-Proline-¹³C₅ Isotope Tracing
L-Proline-¹³C₅ is a stable isotope-labeled amino acid used as a tracer to investigate the metabolic fate of proline in biological systems. By replacing the naturally abundant carbon-12 (¹²C) with carbon-13 (¹³C), researchers can track the incorporation of proline's carbon backbone into various metabolic pathways. This technique, coupled with mass spectrometry (MS), is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method for quantifying intracellular metabolic rates.
The validation of data from L-Proline-¹³C₅ experiments is crucial for ensuring the accuracy and reliability of the determined metabolic fluxes. This involves a combination of robust experimental design, precise analytical measurements, and rigorous statistical analysis.
Statistical Validation of L-Proline-¹³C₅ Data
The core of validating L-Proline-¹³C₅ experimental data lies in analyzing the mass isotopomer distributions (MIDs) of proline and its downstream metabolites. An isotopomer is a molecule with isotopes at a specific position, while a mass isotopomer is a molecule with a specific number of isotopic labels, regardless of their position. Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the biosynthesis and turnover of molecules by analyzing the relative abundances of their mass isotopomers.[1][2][3]
The statistical validation process typically involves the following steps:
-
Data Acquisition and Correction: Raw mass spectrometry data is processed to obtain the MIDs of relevant metabolites. This data must be corrected for the natural abundance of ¹³C.
-
Metabolic Model Fitting: A metabolic model that describes the biochemical reactions involving proline is used to simulate the expected MIDs for a given set of metabolic fluxes.
-
Goodness-of-Fit Analysis: The experimentally measured MIDs are compared to the MIDs predicted by the metabolic model. A common statistical method for this comparison is the Chi-square (χ²) test .[2][4] The sum of squared residuals (SSR) between the measured and predicted MIDs is calculated, and the χ² test is used to determine if the model provides a statistically acceptable fit to the data.
Several software packages are available to automate the process of flux estimation and statistical validation. These tools typically include functionalities for metabolic network construction, simulation of isotope labeling patterns, and statistical analysis of the results.
| Software | Key Features | Platform |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, offers tracer experiment design and statistical analysis. | MATLAB |
| 13CFLUX2 | High-performance suite for designing and evaluating carbon labeling experiments, supports multicore CPUs and clusters. | C++, with Java and Python add-ons |
| INCA | (Isotopomer Network Compartmental Analysis) Performs both stationary and non-stationary ¹³C-MFA. | MATLAB |
| FluxPyt | Open-source package for stationary ¹³C-MFA. | Python |
Comparison of L-Proline-¹³C₅ with Alternative Tracers
While L-Proline-¹³C₅ is a powerful tracer for carbon metabolism, other isotopic labeling strategies can provide complementary information. The choice of tracer depends on the specific research question and the metabolic pathways of interest.
| Tracer | Principle | Advantages | Disadvantages |
| L-Proline-¹³C₅ | Traces the carbon backbone of proline. | Directly measures carbon flux through proline-related pathways. Larger mass shifts in MS improve quantification. | Higher natural abundance of ¹³C can complicate background signals. |
| L-Proline-¹⁵N | Traces the nitrogen atom of proline. | Lower natural abundance of ¹⁵N provides a cleaner background in MS. Useful for studying nitrogen metabolism and amino acid biosynthesis. | Smaller mass shift in MS can be insufficient for resolving labeled and unlabeled peaks. Less informative for carbon-centric metabolic studies. |
| L-Proline-¹³C₅,¹⁵N | Dual-labeled tracer for both carbon and nitrogen. | Allows for simultaneous quantification of carbon and nitrogen flux. Provides more constraints for metabolic models. | Increased cost and complexity of data analysis. |
| L-Proline-d₇ (Deuterated) | Labeled with deuterium (²H). | Can be used to trace metabolic pathways, particularly in combination with other tracers. | Potential for kinetic isotope effects that may alter metabolic rates. |
Experimental Protocols
A typical L-Proline-¹³C₅ tracer experiment involves cell culture, sample preparation, and LC-MS/MS analysis. The following is a generalized protocol that can be adapted for specific cell lines and research questions.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach the desired confluence (typically 70-80%).
-
Media Switch: Aspirate the standard medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Replace the standard medium with a labeling medium containing L-Proline-¹³C₅ at a known concentration. The labeling medium should be identical to the standard medium in all other aspects.
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points to capture the dynamics of isotope incorporation. It is crucial to perform time-course experiments to ensure that isotopic steady state is reached.
-
Metabolism Quenching and Metabolite Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells by adding ice-cold 80% methanol. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell lysate and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile, 0.1% formic acid in water).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the isotopomers of proline and its metabolites.
Table of Representative LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 or HILIC column suitable for polar metabolites |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of target amino acids |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Table of Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Proline (unlabeled) | 116.1 | 70.1 |
| L-Proline-¹³C₅ | 121.1 | 74.1 |
| Glutamate (unlabeled) | 148.1 | 84.1 |
| Glutamate-¹³C₅ | 153.1 | 88.1 |
Note: These are representative values and should be optimized for the specific instrument and experimental conditions.
Visualizations
The following diagram illustrates the central role of proline in cellular metabolism, including its synthesis from glutamate and its catabolism, which can fuel the TCA cycle.
This diagram outlines the key steps in a typical L-Proline-¹³C₅ stable isotope tracing experiment.
This diagram illustrates the logical flow of statistical validation in ¹³C-MFA.
References
- 1. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
A Comparative Guide to L-Proline-13C5 Metabolism in Diverse Cellular Landscapes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of L-Proline-13C5 as a Metabolic Tracer
Stable isotope tracing using this compound offers a powerful lens to interrogate cellular metabolism, revealing the intricate pathways of proline utilization in health and disease. This guide provides a comparative analysis of this compound metabolism across different cell lines and tissues, supported by experimental data and detailed protocols. Understanding these differential metabolic fates is crucial for researchers investigating cancer metabolism, cellular stress responses, and novel therapeutic strategies.
Quantitative Insights: this compound Metabolism Across Cell Lines
The metabolism of L-proline is highly dependent on the cellular context, with significant variations observed between normal and cancerous cells, as well as among different tissue types. The following table summarizes quantitative data from studies utilizing 13C-labeled proline to trace its metabolic fate.
| Cell Line / Tissue | Key Metabolic Fate of this compound | Observed Significance | Reference |
| Retinal Pigment Epithelial (RPE) Cells | Fuels mitochondrial metabolism and is exported as proline-derived intermediates to the retina. | Proline uptake increases with cellular maturity and confers resistance to oxidative damage. | [1] |
| Retina | Rarely utilizes proline directly. | Relies on proline-derived intermediates from RPE cells. | [1] |
| Activated CD8+ T Cells | Increased de novo biosynthesis of proline from glutamine. | Supports T cell activation and proliferation. | [2] |
| Naive CD8+ T Cells | No significant 13C-glutamine labeling into proline. | Proline biosynthesis is not a major metabolic route in the resting state. | [2] |
| Cancer Cells (General) | Can be utilized for ATP production, protein and nucleotide synthesis, and maintaining redox homeostasis. The role of proline metabolism is often dual and context-dependent. | Proline metabolism is frequently reprogrammed in cancer to support uncontrolled proliferation and metastasis. | [3] |
| Human Colon Carcinoma (Caco-2) Cells | Increased turnover of glutamate, a key product of proline catabolism. | Demonstrates metabolic reprogramming in cancer cells. | |
| Fetal Human Colon (FHC) Cells | Lower glutamate turnover compared to Caco-2 cells. | Serves as a baseline for comparison with cancerous colon cells. |
Visualizing the Metabolic Pathways
The metabolic journey of this compound involves its conversion through distinct enzymatic steps, influencing key signaling pathways.
Proline Metabolism Pathway
The catabolism of proline to glutamate is a key metabolic route. This process can fuel the TCA cycle for energy production or provide precursors for other biosynthetic pathways.
Caption: Proline catabolism to fuel the TCA cycle.
Proline and ROS Signaling
Proline catabolism in the mitochondria is linked to the production of reactive oxygen species (ROS), which can act as signaling molecules to influence pathways like Akt and MAPK.
Caption: Proline oxidation influences key signaling pathways via ROS.
Experimental Protocols: A Guide to 13C Metabolic Flux Analysis
Conducting a comparative analysis of this compound metabolism requires a robust experimental workflow. The following provides a generalized protocol for a stable isotope tracing experiment.
Experimental Workflow
Caption: General workflow for a 13C tracing experiment.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Seed cells from the different lines or prepare tissue slices to achieve a consistent cell density.
-
Culture cells in their standard growth medium until they reach the desired confluence (typically ~85%).
-
For the labeling experiment, replace the standard medium with a custom medium containing this compound at a known concentration. Ensure all other nutrient concentrations are consistent with the standard medium.
-
Incubate the cells for various time points (e.g., 0, 1, 3, 6, 24 hours) to monitor the dynamic incorporation of the 13C label into downstream metabolites.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water in a specific ratio.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
3. Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS often requires derivatization of the metabolites to increase their volatility.
-
The mass spectrometer is used to measure the mass-to-charge ratio of the metabolites, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of all isotopologues of a given metabolite.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
The fractional enrichment of 13C in proline and its downstream metabolites is calculated from the MID.
-
Metabolic flux analysis (MFA) software can then be used to quantify the rates of the metabolic pathways involved in proline metabolism.
This guide provides a framework for understanding and investigating the comparative metabolism of this compound. The differential utilization of proline across various cell types underscores its importance in cellular physiology and pathology, making it a valuable tracer for a wide range of research applications.
References
Safety Operating Guide
Proper Disposal of L-Proline-¹³C₅: A Comprehensive Guide for Laboratory Professionals
For immediate reference, L-Proline-¹³C₅ should be treated as a chemical waste product and disposed of through a licensed hazardous waste disposal company. Adherence to federal, state, and local environmental regulations is mandatory. Under no circumstances should this material be disposed of down the drain or in regular trash.
This guide provides detailed, step-by-step procedures for the safe and compliant disposal of L-Proline-¹³C₅, a stable isotope-labeled amino acid commonly used in metabolic research, proteomics, and as a standard in mass spectrometry. While L-Proline itself is a naturally occurring amino acid, the ¹³C₅-labeled version, for laboratory purposes, must be handled with the care afforded to all chemical reagents.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are familiar with the safety information for L-Proline-¹³C₅. While not classified as a hazardous substance in all contexts, it may be harmful if swallowed or inhaled, and its dust can cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of pure L-Proline-¹³C₅ and contaminated labware.
1. Waste Identification and Segregation:
-
Pure L-Proline-¹³C₅: Any unused or surplus solid L-Proline-¹³C₅ should be collected in a designated, sealed container.
-
Contaminated Labware: This includes items such as weigh boats, spatulas, pipette tips, and any glassware that has come into direct contact with the compound.
2. Containerization and Labeling:
-
Solid Waste:
-
Carefully sweep up any solid L-Proline-¹³C₅ with a brush and dustpan, minimizing dust generation.[1]
-
Place the collected solid into a clean, dry, and chemically compatible container with a secure lid.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "L-Proline-¹³C₅".
-
-
Contaminated Labware:
-
Place all contaminated disposable items into a designated hazardous waste bag or container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol) and then washed thoroughly. The rinsate should be collected as hazardous waste.
-
Label the container with "Hazardous Waste" and a description of the contents (e.g., "Labware contaminated with L-Proline-¹³C₅").
-
3. Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a full inventory of the waste you need to dispose of.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
Clean: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for the proper disposal of L-Proline-¹³C₅.
Caption: Disposal workflow for L-Proline-¹³C₅.
Caption: Key safety considerations for handling L-Proline-¹³C₅.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
